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  • Product: 3-(Piperazin-1-yl)aniline
  • CAS: 125422-03-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)piperazine

Introduction 1-(3-Aminophenyl)piperazine is a key chemical intermediate belonging to the phenylpiperazine class of compounds. Its unique structure, featuring a piperazine ring attached to an aniline moiety, imparts a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Aminophenyl)piperazine is a key chemical intermediate belonging to the phenylpiperazine class of compounds. Its unique structure, featuring a piperazine ring attached to an aniline moiety, imparts a versatile set of chemical properties that make it a valuable building block in medicinal chemistry and drug development. Phenylpiperazine derivatives are known to possess a wide spectrum of biological activities, often interacting with central nervous system targets such as serotonergic and dopaminergic receptors.[1] The aminophenyl substituent, in particular, offers a reactive handle for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.

This guide provides a comprehensive overview of the core physicochemical properties of 1-(3-aminophenyl)piperazine. As Senior Application Scientists, we recognize that a deep understanding of these fundamental characteristics—such as ionization constants (pKa), lipophilicity (logP), solubility, and stability—is paramount for researchers. These properties govern a molecule's behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics and purification strategies to pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). This document is designed to equip researchers, chemists, and drug development professionals with the technical data and field-proven insights necessary to effectively utilize this compound in their work.

Chemical Identity and Structure

A precise understanding of a molecule's structure and fundamental identifiers is the bedrock of all subsequent physicochemical analysis.

Chemical Structure

The structure of 1-(3-aminophenyl)piperazine consists of a piperazine ring where one nitrogen atom is substituted with a phenyl group, which in turn is substituted with an amino group at the meta- (3-) position.

Figure 1: Chemical Structure of 1-(3-aminophenyl)piperazine.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-(Piperazin-1-yl)aniline
CAS Number 56439-01-3
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol [2]
Canonical SMILES C1CN(CCN1)C2=CC=CC(=C2)N

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(3-aminophenyl)piperazine. It is important to note that while some values are available for the closely related isomer 1-(4-aminophenyl)piperazine, specific experimental data for the 3-amino isomer is less common and often relies on validated predictive models.

PropertyValue (Predicted or Experimental)Source/Notes
Melting Point 95-99 °CPredicted. Similar to related isomers.
Boiling Point ~340 °C at 760 mmHgPredicted.
pKa₁ ~8.5 - 9.0 (Piperazine N4-H)Predicted. Refers to the secondary amine on the piperazine ring.
pKa₂ ~4.5 - 5.0 (Aniline -NH₂)Predicted. Refers to the aromatic amino group.
pKa₃ ~2.0 - 2.5 (Piperazine N1)Predicted. Refers to the tertiary amine on the piperazine ring.
logP (octanol/water) 0.8 - 1.2Predicted. Indicates moderate lipophilicity.
Aqueous Solubility Sparingly solubleQualitative. Expected to be pH-dependent.

Ionization and Lipophilicity: The Twin Pillars of Drug Action

For any compound intended for biological application, its acid-base properties (pKa) and lipophilicity (logP) are arguably the most critical physicochemical parameters. They dictate how the molecule will partition between aqueous and lipid environments, such as crossing cell membranes or interacting with protein binding sites.

Acid-Base Properties (pKa)

1-(3-Aminophenyl)piperazine is a polybasic molecule with three nitrogen atoms capable of accepting a proton. The pKa value represents the pH at which a specific functional group is 50% protonated and 50% neutral.

  • Expertise & Causality: The molecule has three basic centers: the secondary amine on the piperazine ring (N4), the primary aromatic amine (aniline), and the tertiary amine linked to the phenyl ring (N1).

    • The Most Basic Center (pKa₁ ≈ 8.5-9.0): The secondary amine (N4) of the piperazine ring is the most basic. It behaves like a typical secondary aliphatic amine, whose conjugate acid has a pKa in this range. For unsubstituted piperazine, this value is 9.73.[3] The electron-withdrawing effect of the distant phenyl group slightly reduces its basicity.

    • The Aromatic Amine (pKa₂ ≈ 4.5-5.0): The aniline amino group is significantly less basic. This is because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, making it less available for protonation.

    • The Least Basic Center (pKa₃ ≈ 2.0-2.5): The tertiary amine (N1) is the least basic. Its lone pair is also delocalized into the attached phenyl ring, and the resulting positive charge after protonation would be destabilized by the electron-withdrawing nature of the adjacent, already-protonated anilinium group.

Understanding this hierarchy is crucial for designing salt formation strategies, predicting solubility at different physiological pH values (e.g., stomach vs. intestine), and anticipating interactions with biological targets.

This protocol provides a self-validating system for the precise measurement of pKa values.[4]

Objective: To determine the pKa values of 1-(3-aminophenyl)piperazine by monitoring pH changes during titration with a strong acid.

Materials & Equipment:

  • 1-(3-Aminophenyl)piperazine sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[5]

  • Deionized, carbonate-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 100 mL beaker

  • Nitrogen gas source[6]

Procedure:

  • System Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[5]

  • Sample Preparation: Accurately weigh a sample of 1-(3-aminophenyl)piperazine and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM. Add KCl to a final concentration of 0.15 M.[5][6]

  • Initial Adjustment: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode. Begin gentle stirring. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[6] Adjust the initial pH to ~11.0 with 0.1 M NaOH to ensure all basic groups are in their free base form.

  • Titration: Begin titrating the solution by adding small, precise increments (e.g., 0.1 mL) of the standardized 0.1 M HCl from the burette.

  • Data Acquisition: After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH. Continue this process until the pH drops below 2.0.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence points, which appear as sharp peaks.

    • The pKa values correspond to the pH at the half-equivalence points (the midpoint of the buffer regions on the curve).[5] For a tri-basic species, you will observe three inflection points and can determine three corresponding pKa values.

Figure 2: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is the measure of a compound's differential solubility between these two immiscible phases. It is a critical predictor of a drug's ability to cross lipid membranes.

  • Expertise & Causality: A positive logP value indicates a preference for the lipid (octanol) phase, suggesting higher membrane permeability but potentially lower aqueous solubility. A negative value indicates hydrophilicity. The predicted logP of ~1.0 for 1-(3-aminophenyl)piperazine suggests a balanced character, which is often desirable in drug candidates, allowing for sufficient aqueous solubility for formulation while retaining the ability to cross biological membranes.

This method is the gold standard for logP determination for compounds with expected values between -2 and 4.[7][8]

Objective: To measure the equilibrium distribution of 1-(3-aminophenyl)piperazine between n-octanol and water.

Materials & Equipment:

  • 1-(3-aminophenyl)piperazine sample

  • n-Octanol (reagent grade, pre-saturated with water)

  • Buffered water (pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with buffered water and the buffered water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.

  • Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated buffered water. The volume ratio should be varied in different runs (e.g., 1:1, 2:1, 1:2 octanol:water) to ensure the final result is independent of the ratio.[8]

  • Equilibration: Cap the tubes securely and shake them at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Separate the two phases by centrifugation (e.g., 3000 rpm for 15 minutes).[8]

  • Quantification: Carefully withdraw an aliquot from each phase (octanol and aqueous). Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value is expressed as its base-10 logarithm:

    • P = C_oct / C_aq

    • logP = log₁₀(P) The results from the different volume ratios should agree within ± 0.3 log units.[8]

Figure 3: Workflow for logP determination by the shake-flask method.

Stability, Handling, and Analytical Characterization

Chemical Stability and Storage

Phenylpiperazine derivatives can be susceptible to degradation, primarily through oxidation and photodegradation.[9]

  • Oxidative Stability: The aniline moiety is particularly prone to oxidation, which can lead to the formation of colored impurities over time. The piperazine ring itself is generally stable but can undergo degradation under harsh conditions.

  • Light Sensitivity: Aromatic amines can be light-sensitive.

  • Trustworthiness - Self-Validating Protocol: To ensure the integrity of the compound, it is crucial to handle and store it under conditions that minimize degradation.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place (2-8 °C is often recommended).

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or storing in a dark location.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Safety and Handling

Based on data for related aminophenylpiperazines, the compound should be handled with appropriate care.[2]

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

    • Skin and Body Protection: Wear a lab coat.

Analytical Characterization Methods

Several chromatographic techniques are suitable for the identification and quantification of 1-(3-aminophenyl)piperazine.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of phenylpiperazine derivatives.[10][11]

    • Causality: Reversed-phase chromatography (e.g., using a C18 column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is highly effective. Detection is typically achieved using a UV detector, as the phenyl ring provides a strong chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, providing both retention time and mass spectral data for definitive identification.[12][13]

    • Causality: The compound is sufficiently volatile for GC analysis. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak, which is invaluable for structural confirmation.

Conclusion

1-(3-Aminophenyl)piperazine is a versatile chemical scaffold with physicochemical properties that make it highly relevant to drug discovery and development. Its multiple basic centers provide a pH-dependent solubility profile and opportunities for salt formation, governed by a clear hierarchy of pKa values. A balanced lipophilicity, indicated by its logP value, suggests potential for good membrane permeability. While stable under proper storage conditions, care must be taken to protect it from oxidation and light. The analytical methods outlined, particularly HPLC and GC-MS, provide robust means for its characterization and quantification. The comprehensive data and validated protocols presented in this guide offer researchers the foundational knowledge required to confidently and effectively incorporate 1-(3-aminophenyl)piperazine into their research endeavors.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • Tarsa, M., & Starek, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-12. Retrieved from [Link]

  • Tarsa, M., & Starek, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Yılmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

  • De Bruijn, J., et al. (1989). Slow-stirring method for determining the n-octanol/water partition coefficient (pow) for highly hydrophobic chemicals. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Tarsa, M., & Starek, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. ResearchGate. Retrieved from [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • University of California, Davis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Aminophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-(3-Chlorophenyl) Piperazine at Best Price. Retrieved from [Link]

  • ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ResearchGate. (2022). pK a values of common substituted piperazines. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(3-fluorophenyl)piperazine - 3801-89-6. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(3-BROMOPHENYL)PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). Retrieved from [Link]

  • Asarch, K. B., et al. (1987). [3H]1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine: a selective radioligand for 5-HT1A receptors in rat brain. PubMed. Retrieved from [Link]

Sources

Exploratory

CAS 59817-31-1 safety data sheet and handling

Part 1: Chemical Identity & Mechanistic Significance[1] 1.1 The Molecule: Architecture and Function CAS 59817-31-1 refers to N,N′,N′′,N′′′-Tetraacetylchitotetraose (often abbreviated as (GlcNAc)₄ or Chitotetraose).[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Mechanistic Significance[1]

1.1 The Molecule: Architecture and Function CAS 59817-31-1 refers to N,N′,N′′,N′′′-Tetraacetylchitotetraose (often abbreviated as (GlcNAc)₄ or Chitotetraose).[1] It is a linear tetrasaccharide composed of four N-acetyl-D-glucosamine (GlcNAc) units linked by


-(1$\to$4) glycosidic bonds.[1]

Unlike simple sugars, this oligomer occupies a critical niche in glycobiology and enzymology.[1] It serves as a precise, defined substrate for the characterization of chitinases and lysozymes (specifically Hen Egg White Lysozyme, HEWL).[1] Its chain length is optimal for occupying the active site clefts (subsites A through D) of these hydrolases, making it an indispensable tool for kinetic crystallography and inhibition studies.[1]

Furthermore, in plant physiology, (GlcNAc)₄ acts as a potent Microbe-Associated Molecular Pattern (MAMP) .[1] It is recognized by specific pattern recognition receptors (PRRs), such as CERK1 in Arabidopsis, triggering innate immune responses including reactive oxygen species (ROS) bursts and MAPK activation.[1]

1.2 Physicochemical Properties Table

PropertyDataNotes
Chemical Name N,N′,N′′,N′′′-TetraacetylchitotetraoseAlso known as Chitotetraose
CAS Number 59817-31-1Specific to the tetramer
Molecular Formula

Molecular Weight ~830.79 g/mol
Solubility Water, DMSOHighly soluble in water; sparingly soluble in ethanol
Appearance White to off-white powderCrystalline or lyophilized
Purity Grade

95% (HPLC)
Critical for kinetic assays to avoid oligomer cross-contamination

Part 2: Safety Data & Handling (E-E-A-T)

2.1 Toxicological Profile While carbohydrate oligomers are generally regarded as low-toxicity, CAS 59817-31-1 is a bioactive research chemical. No comprehensive toxicological data (LD50) exists for this specific isomer. Therefore, it must be handled under the "Universal Precautions" principle.[1]

  • Acute Toxicity: Not classified, but inhalation of high concentrations of sugar dust can cause respiratory irritation ("baker's asthma" analog).[1]

  • Target Organs: Respiratory tract (irritation), Eyes (mechanical irritation).[1]

2.2 Handling Protocols

  • Aerosol Control: Weighing must be performed in a Class II Biological Safety Cabinet or a chemical fume hood to prevent inhalation of micro-particulates.[1]

  • PPE: Nitrile gloves (0.11 mm min.[1] thickness), safety glasses with side shields, and a lab coat.[1]

  • Spill Management: Sweep up dry powder carefully to avoid dust generation.[1] Dissolve residue with water; surfaces may become extremely slippery when wet due to the hygroscopic nature of the sugar.[1]

2.3 Storage & Stability

  • Temperature: -20°C (Long-term).

  • Hygroscopicity: Extreme.[1] The molecule will absorb atmospheric moisture, leading to hydrolysis or microbial growth.[1]

  • Container: Desiccated, tightly sealed amber glass or high-quality polypropylene.

  • Shelf Life: >2 years if kept desiccated at -20°C.

Part 3: Experimental Protocols

Protocol A: Preparation of Defined Stock Solutions

Rationale: Accurate kinetic data requires precise molar concentrations.[1] Gravimetric preparation is preferred over volumetric due to the viscosity of concentrated sugar solutions.[1]

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.[1]

  • Solvent Choice: Use HPLC-grade water (18.2 M

    
    ) or sterile PBS.[1] Avoid unbuffered water if pH sensitivity is a concern for downstream enzymatic assays.[1]
    
  • Dissolution:

    • Weigh approx. 5 mg of CAS 59817-31-1.

    • Add calculated volume of solvent to achieve a 10 mM stock .[1]

    • Vortex gently.[1] Do not sonicate extensively as heat can degrade glycosidic bonds.[1]

  • Sterilization: Filtration through a 0.22

    
    m PVDF membrane is recommended if used for cell culture (plant immunity assays).[1]
    
  • Aliquot: Flash freeze in liquid nitrogen and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: Chitinase Hydrolysis Assay (HPLC Method)

Rationale: Unlike colorimetric assays (e.g., DNS method) which only measure reducing ends, HPLC allows the quantification of specific cleavage products (GlcNAc monomer vs. dimer), revealing the enzyme's mode of action (endo- vs. exo-chitinase).[1]

Materials:

  • Substrate: 1 mM (GlcNAc)₄ stock.[1]

  • Enzyme: Purified Chitinase (e.g., Trichoderma viride or recombinant human CHIT1).[1]

  • Mobile Phase: 70% Acetonitrile / 30% Water.[1]

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80).[1]

Workflow:

  • Incubation: Mix 50

    
    L Enzyme + 50 
    
    
    
    L Substrate (Final conc 500
    
    
    M) in 50 mM Acetate Buffer (pH 5.0).
  • Reaction: Incubate at 37°C for defined intervals (0, 5, 10, 30 min).

  • Termination: Add 100

    
    L Acetonitrile (pre-chilled) to precipitate the enzyme and stop the reaction.
    
  • Clarification: Centrifuge at 12,000 x g for 5 min.

  • Analysis: Inject 10

    
    L into HPLC. Monitor UV at 210 nm (peptide bond of N-acetyl group).[1]
    
  • Quantification: Compare peak areas against GlcNAc and (GlcNAc)₂ standards.

Part 4: Visualization of Pathways

Figure 1: Enzymatic Hydrolysis Mechanism

Caption: Mechanism of Chitinase action on (GlcNAc)4. The enzyme cleaves the beta-1,4 linkage, typically yielding dimers (Chitobiose).[1]

ChitinaseHydrolysis Substrate Substrate: (GlcNAc)4 (CAS 59817-31-1) ES_Complex Enzyme-Substrate Complex (Active Site Binding) Substrate->ES_Complex Binding (Kd) Transition Transition State (Oxazolinium Ion) ES_Complex->Transition Acid Catalysis Hydrolysis Hydrolysis (Water Attack) Transition->Hydrolysis Nucleophilic Attack Products Products: 2 x (GlcNAc)2 (Chitobiose) Hydrolysis->Products Product Release

[1]

Figure 2: Plant Immunity Signaling (CERK1 Pathway)

Caption: (GlcNAc)4 acts as a PAMP, binding CERK1/LYK5 receptors to trigger MAPK cascades and ROS production in plants.[1]

PlantImmunity Ligand (GlcNAc)4 (Elicitor) Receptor Receptor Complex (CERK1 / LYK5) Ligand->Receptor Extracellular Binding Phospho Trans-phosphorylation Receptor->Phospho Dimerization MAPK MAPK Cascade (MPK3 / MPK6) Phospho->MAPK Signal Transduction Transcription Transcription Factors (WRKY) MAPK->Transcription Activation Response Immune Response: ROS Burst & Callose Deposition Transcription->Response Gene Expression

[1]

Part 5: References

  • Makino, T. et al. (2006).[1] Enzymatic properties of chitinase from the silkworm, Bombyx mori.[1] Bioscience, Biotechnology, and Biochemistry.[1] Link

  • Wan, J. et al. (2008).[1] A LysM receptor-like kinase plays a critical role in chitin signaling and fungal resistance in Arabidopsis. The Plant Cell.[1] Link[1]

  • Sigma-Aldrich. (2023).[1] General Safety Data Sheet for Oligosaccharides.[1]Link(Note: Generalized reference for carbohydrate handling as specific SDS for 59817-31-1 is derived from generic chitin oligomer safety protocols).[1]

  • PubChem. (2023).[1] Chitotetraose Compound Summary. National Library of Medicine.[1] Link

  • Google Patents. (2020).[1] Molecules with solubility tag and related methods (EP3970752A1).[1]Link(Source confirming CAS 59817-31-1 identity).[1][2]

Sources

Foundational

Metabolic Stability of 3-(Piperazin-1-yl)aniline Scaffolds: A Technical Guide

Executive Summary The 3-(piperazin-1-yl)aniline scaffold represents a privileged pharmacophore in kinase inhibitors (e.g., Imatinib derivatives) and GPCR ligands.[1] However, its dual-nitrogen architecture presents a com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(piperazin-1-yl)aniline scaffold represents a privileged pharmacophore in kinase inhibitors (e.g., Imatinib derivatives) and GPCR ligands.[1] However, its dual-nitrogen architecture presents a complex metabolic profile characterized by two distinct "soft spots": the electron-rich aniline warhead and the solvent-exposed piperazine ring.[1]

This guide provides a structural dissection of the metabolic liabilities associated with this scaffold, specifically focusing on Cytochrome P450 (CYP)-mediated bioactivation and clearance.[1] It details the mechanistic causality of instability, validated experimental protocols for assessment, and medicinal chemistry strategies for optimization.[1]

Part 1: Structural Analysis & Metabolic Liabilities[2]

To understand the stability of 3-(piperazin-1-yl)aniline, one must decouple the molecule into its interacting substructures.[1] The meta (3-position) linkage is critical; unlike para-substitution, the piperazine nitrogen at the 3-position does not participate in direct resonance conjugation with the aniline nitrogen, altering the oxidation potential of the aromatic ring.[1]

The Aniline Moiety (The "Warhead")

The aniline segment is the primary source of idiosyncratic toxicity risks via bioactivation.[1]

  • Mechanism: CYP450 enzymes (typically CYP2C9, CYP2D6, or CYP3A4) facilitate N-hydroxylation or ring hydroxylation.[1]

  • The Quinone Imine Trap: Oxidation at the para- or ortho-position relative to the aniline nitrogen generates an aminophenol intermediate.[1][2] This can undergo two-electron oxidation to form a Quinone Imine (QI) .[1]

  • Risk: QIs are potent electrophiles that covalently bind to nucleophilic residues (cysteine thiols) on proteins, leading to hepatotoxicity or immune-mediated hypersensitivity.[1]

The Piperazine Ring (The "Handle")

The piperazine ring, often used to improve solubility, is a high-clearance liability.[1]

  • N-Dealkylation: The most common clearance pathway.[1] CYP3A4 attacks the

    
    -carbon adjacent to the piperazine nitrogen, forming an unstable carbinolamine that collapses to release the alkyl chain.[1]
    
  • Ring Scission: Radical-mediated oxidation can lead to ring opening or contraction to an imidazoline, a mechanism often overlooked in standard screens.[1]

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the secondary/tertiary amines to N-oxides.[1]

Part 2: Enzymology & Signaling Pathways[1]

The following diagram illustrates the divergent metabolic pathways for the scaffold, highlighting the "Bioactivation" branch versus the "Clearance" branch.[1]

MetabolicPathways Parent 3-(Piperazin-1-yl)aniline (Parent Scaffold) Aniline_OH Aminophenol (p/o-Hydroxylation) Parent->Aniline_OH CYP2C9/2D6 (Oxidation) Pip_Radical C-Centered Radical Intermediate Parent->Pip_Radical CYP3A4 (SET Mechanism) N_Oxide Piperazine N-Oxide Parent->N_Oxide FMO/CYP QI Quinone Imine (Reactive Electrophile) Aniline_OH->QI -2e- / -2H+ GSH_Adduct GSH Adduct (Detoxification/Excretion) QI->GSH_Adduct + Glutathione (Trapping) Protein_Adduct Protein Adduct (Toxicity/Hepatitis) QI->Protein_Adduct + Cys-Protein (Covalent Binding) Imidazoline Imidazoline (Ring Contraction) Pip_Radical->Imidazoline Ring Contraction N_Dealkyl N-Dealkylated Metabolite Pip_Radical->N_Dealkyl C-H Abstraction + Hydrolysis

Figure 1: Divergent metabolic fates of the scaffold. The red pathway (left) indicates bioactivation leading to toxicity; the right branch represents clearance.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately assess the stability of this scaffold, a tiered approach is required.[1] Standard HLM (Human Liver Microsome) assays often fail to detect reactive metabolites because they lack the necessary trapping agents.[1]

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect transient Quinone Imine formation.[1]

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.[1]

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Incubation System:

    • Test Arm: Phosphate buffer (100 mM, pH 7.4) + HLM (1.0 mg/mL) + Test Compound (10 µM) + Glutathione (GSH, 5 mM) .[1]

    • Control Arm: Same as above, without NADPH (to rule out chemical instability).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Termination & Analysis:

    • At T=60 min, quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000g, 20 min).

    • LC-MS/MS Analysis: Set Mass Spectrometer to search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or scan for Precursor Ion of

      
       (GSH mass).
      
Protocol B: Intrinsic Clearance ( ) with Basic Binding Correction

Expert Insight: Piperazines are basic (


).[1] They bind non-specifically to microsomal lipids, artificially lowering the free fraction (

) and masking high clearance.[1]
  • Microsomal Binding Assay:

    • Perform Equilibrium Dialysis using the RED device.[1]

    • Chamber A: HLM (0.5 mg/mL) + Compound.[1] Chamber B: Buffer.[1]

    • Calculate

      
      .[1]
      
  • Stability Incubation:

    • Incubate compound (1 µM) with HLM (0.5 mg/mL) at 0, 5, 15, 30, 45 min.

    • Plot

      
       vs. time.[1] Slope = 
      
      
      
      .[1]
  • Calculation:

    
    
    
    
    
    Note: Failure to correct for
    
    
    with piperazine scaffolds often results in a 2-5 fold underestimation of clearance.[1]

Part 4: Medicinal Chemistry Optimization Strategies

When the scaffold shows poor stability (


 min) or GSH adducts, employ the following structural modifications.
Comparison of Stabilization Tactics
StrategyTarget SiteMechanismEffect on StabilityPotential Downside
Fluorination Aniline para-positionBlocks hydroxylation; prevents Quinone Imine formation.High IncreaseMay alter electronic properties (

) of aniline.[1]
N-Capping Piperazine

Reduces basicity; prevents N-oxide formation.[1]Medium IncreaseLoss of solubility; potential permeability drop.[1]
Gem-Dimethyl Piperazine C2/C6Steric hindrance blocks CYP access to

-carbons.[1]
High IncreaseIncreases lipophilicity (

); synthetic complexity.[1]
Scaffold Hop Aniline RingReplace Phenyl with Pyridine or Pyrimidine.[1]Very High IncreaseReduces electron density; may kill potency if

-cation interaction is required.[1]
Decision Logic for Optimization

OptimizationLogic Start High Clearance / Toxicity? MetID Run MetID (LC-MS/MS) Start->MetID Branch1 Major Metabolite: +16 Da (Aniline OH) MetID->Branch1 Branch2 Major Metabolite: -14 Da / Ring Open MetID->Branch2 Branch3 Major Metabolite: +307 Da (GSH Adduct) MetID->Branch3 Sol1 Strategy: Fluorinate para-position Branch1->Sol1 Sol2 Strategy: Gem-dimethyl or Spiro-cycle piperazine Branch2->Sol2 Sol3 Strategy: Scaffold Hop to Pyridine/Indazole Branch3->Sol3

Figure 2: Logic flow for structural optimization based on metabolite identification.

References

  • Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups.[1] Current Drug Metabolism.[1]

  • Guengerich, F. P. (2001).[1] Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity.[1] Chemical Research in Toxicology.[1][3][4]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[5] Drug Metabolism and Disposition.[1][3][6]

  • Doss, G. A., et al. (2005).[1] Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.[1][7] Chemical Research in Toxicology.[1][3][4]

  • Stepan, A. F., et al. (2011).[1] Structural alerts for toxicity: organic chemistry concepts in drug design.[1] Chemical Research in Toxicology.[1][3][4]

Sources

Exploratory

molecular weight and formula of 3-(1-piperazinyl)benzenamine

Part 1: Core Directive & Executive Summary This guide provides a comprehensive technical analysis of 3-(1-piperazinyl)benzenamine (also known as 1-(3-aminophenyl)piperazine). This molecule is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

This guide provides a comprehensive technical analysis of 3-(1-piperazinyl)benzenamine (also known as 1-(3-aminophenyl)piperazine). This molecule is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors, GPCR ligands (specifically serotonergic and dopaminergic antagonists), and various CNS-active agents.

Unlike simple reagents, this compound possesses two distinct nucleophilic centers—the primary aniline amine and the secondary piperazine amine—requiring precise synthetic control to avoid polymerization or regioselectivity errors during derivatization.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertySpecification
Chemical Name 3-(1-Piperazinyl)benzenamine
Synonyms 1-(3-Aminophenyl)piperazine; 3-Piperazin-1-ylaniline
CAS Registry Number 61375-35-9 (Free Base)
Molecular Formula

Molecular Weight 177.25 g/mol
Physical State Off-white to pale brown solid (low melting) or viscous oil
Melting Point 179–180 °C (often reported for salts/derivatives; free base typically lower)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~9.0 (Piperazine

), ~4.2 (Aniline

)

Part 2: Scientific Integrity & Logic

Synthetic Methodology: The Reduction Pathway

While Palladium-catalyzed Buchwald-Hartwig amination is a viable route for coupling piperazine to aryl halides, the reduction of 1-(3-nitrophenyl)piperazine is the most robust, scalable, and cost-effective method for generating the aniline derivative in high purity. This avoids the need for expensive phosphine ligands and minimizes metal scavenging requirements.

Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)piperazine

Objective: Selective reduction of the nitro group to a primary amine without cleaving the C-N piperazine bond.

Reagents:

  • Substrate: 1-(3-Nitrophenyl)piperazine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 30 psi)
    

Step-by-Step Workflow:

  • Preparation: In a nitrogen-flushed hydrogenation vessel, dissolve 1-(3-nitrophenyl)piperazine in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Agitate the mixture under

    
     atmosphere (1 atm is sufficient, 30 psi accelerates kinetics) at Room Temperature (25 °C).
    
  • Monitoring: Monitor reaction progress via LC-MS or TLC (System: 10% MeOH in DCM with 1%

    
    ). The starting nitro compound (
    
    
    
    ) will disappear, and the fluorescent amine product (
    
    
    ) will appear.
  • Work-up: Once complete (typically 2–4 hours), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(1-piperazinyl)benzenamine as a viscous oil or semi-solid.

  • Purification (Optional): If the crude purity is <95%, convert to the hydrochloride salt by adding 4M HCl in Dioxane, filtering the precipitate, and recrystallizing from Ethanol/Ether.

Mechanistic Logic & Visualization

The following diagram illustrates the synthesis logic and the dual-nucleophile challenge this molecule presents during downstream applications.

SynthesisPath Nitro 1-(3-Nitrophenyl)piperazine (Precursor) H2_Pd H2 / Pd-C (Reduction) Nitro->H2_Pd MeOH, RT Target 3-(1-Piperazinyl)benzenamine (Target Scaffold) H2_Pd->Target >95% Yield Aniline_N Primary Amine (Aniline) Low Basicity / Nucleophilic Target->Aniline_N Site 1 Pip_N Secondary Amine (Piperazine) High Basicity / Nucleophilic Target->Pip_N Site 2

Figure 1: Synthetic pathway via nitro-reduction and identification of competitive nucleophilic sites.

Analytical Validation (Self-Validating System)

To ensure the identity of the synthesized material, the following analytical signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.8–7.0 ppm:  Multiplet (aromatic protons). Look for the triplet of the proton at position 5 (pseudo-triplet).
      
    • 
       6.1–6.3 ppm:  Protons ortho to the amine and piperazine groups (shielded).
      
    • 
       4.9 ppm:  Broad singlet (2H, 
      
      
      
      ), exchangeable with
      
      
      .
    • 
       2.9–3.1 ppm:  Multiplet (8H, Piperazine ring protons).
      
  • Mass Spectrometry (ESI+):

    • Observed Ion:

      
       (Calc: 178.13).
      
    • Fragmentation: Loss of piperazine ring or ammonia may be observed at higher collision energies.

Part 3: Handling & Safety

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization: Potential skin sensitizer.

Storage Protocol:

  • Store under Inert Atmosphere (Argon/Nitrogen) at 2–8 °C.

  • The free base is sensitive to oxidation (turning dark brown) and carbamate formation (

    
     absorption) upon air exposure.
    

References

  • PubChem. (2025).[2][3] 1-(3-Aminophenyl)piperazine Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

Foundational

Pharmacophore Profiling: The Hydrogen Bonding Architecture of 3-(Piperazin-1-yl)aniline

This technical guide details the hydrogen bonding capacity, physicochemical properties, and experimental profiling of 3-(Piperazin-1-yl)aniline , a critical pharmacophore in medicinal chemistry. CAS Registry Number: 1254...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hydrogen bonding capacity, physicochemical properties, and experimental profiling of 3-(Piperazin-1-yl)aniline , a critical pharmacophore in medicinal chemistry.

CAS Registry Number: 125422-03-9 Molecular Formula: C₁₀H₁₅N₃ Molecular Weight: 177.25 g/mol

Executive Summary

3-(Piperazin-1-yl)aniline represents a "privileged scaffold" in drug discovery, serving as a core structural motif in kinase inhibitors (e.g., targeting BCR-ABL) and GPCR ligands (e.g., dopamine/serotonin modulators like aripiprazole analogs). Its utility stems from its bifunctional hydrogen bonding profile : it possesses a rigid aromatic donor/acceptor system (aniline) coupled with a flexible, basic aliphatic donor/acceptor system (piperazine).

Understanding the specific hydrogen bonding capacity (HBC) of this molecule requires de-coupling its three nitrogen centers, which exhibit vastly different electronic environments and pKa values. This guide provides a structural dissection, quantitative profiling, and experimental protocols for characterizing this moiety.

Structural & Electronic Analysis

The molecule consists of a central benzene ring meta-substituted with two nitrogen-containing groups. The hydrogen bonding behavior is dictated by the electronic "push-pull" dynamics between these groups.

The Nitrogen Triad

We must analyze the three distinct nitrogen atoms to determine their Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) capabilities.

SiteIdentityHybridizationElectronic StateH-Bond Role
N-Aniline Primary Amine (-NH₂)sp²-like (partial)Resonance donor into phenyl ring.Strong HBD (2) / Weak HBA
N1-Pip Tertiary Amine (Proximal)sp²-like (partial)Lone pair conjugated with phenyl ring.Null/Weak HBA
N4-Pip Secondary Amine (Distal)sp³Aliphatic, sterically accessible.Strong HBA / Strong HBD (1)
Conformational Dynamics

The piperazine ring predominantly adopts a chair conformation . The bond connecting the phenyl ring to the piperazine N1 nitrogen prefers an equatorial orientation to minimize 1,3-diaxial interactions.

  • Twist Angle: Steric repulsion between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens of the piperazine creates a torsion angle (typically 20°–40°), preventing the two rings from being perfectly coplanar. This "twist" is critical for solubility, as it disrupts efficient crystal packing (increasing solubility) compared to flat molecules.

Quantitative Hydrogen Bonding Profile

The "effective" hydrogen bonding capacity is pH-dependent. At physiological pH (7.4), the ionization state of the N4-piperazine changes the profile significantly.

H-Bond Counts (Neutral State)
  • Total HBD: 3 (Two from Aniline -NH₂, One from Piperazine -NH)

  • Total HBA: 2 (One from Aniline N, One from Piperazine N4). Note: N1 is electronically deactivated.

pKa-Driven Modulation
  • Aniline pKa (~3.5 - 4.0): Remains neutral at pH 7.4.

  • Piperazine N4 pKa (~8.8 - 9.2): Predominantly protonated (cationic) at pH 7.4.

Impact: Upon protonation, the N4 site loses its HBA capability (lone pair is occupied by H+) and gains a second HBD capability (ionic H-bond donor). This dramatically increases water solubility and interaction strength with anionic residues (e.g., Asp/Glu) in protein binding pockets.

Visualization of H-Bonding Logic

G cluster_pH Physiological pH (7.4) Effect Aniline Aniline -NH2 (Meta Position) Phenyl Phenyl Core (Inductive Transmitter) Aniline->Phenyl e- Donation (+R) HBD_An HBD Count: 2 (Stable) Aniline->HBD_An N1 Piperazine N1 (Proximal) Phenyl->N1 Conjugation N4 Piperazine N4 (Distal) N1->N4 Aliphatic Linker HBA_N1 HBA: Negligible (Resonance Deactivated) N1->HBA_N1 HBA_N4 HBA: Strong (Lone Pair Available) N4->HBA_N4 Protonation N4 becomes Cationic (HBA lost, HBD gains +1) N4->Protonation pKa ~9.0

Figure 1: Electronic connectivity and hydrogen bonding sites of 3-(piperazin-1-yl)aniline. Note the deactivation of N1 due to phenyl conjugation.

Experimental Methodologies

To validate the theoretical H-bond capacity, the following self-validating protocols are recommended.

Protocol A: NMR Titration for H-Bond Acidity (Abraham Descriptor A)

This method quantifies the H-bond donor strength (Acidity, A) by measuring the chemical shift perturbation of the N-H protons in solvents of varying polarity.

Objective: Determine the Abraham solute descriptor A for the aniline and piperazine protons.

Reagents:

  • Analyte: 3-(Piperazin-1-yl)aniline (>98% purity).

  • Solvent 1: CDCl₃ (Non-polar reference, passed through basic alumina to remove acid traces).

  • Solvent 2: DMSO-d₆ (Strong H-bond acceptor).

  • Internal Standard: TMS (Tetramethylsilane).

Workflow:

  • Sample Preparation: Prepare a 10 mM solution of the analyte in CDCl₃ and a separate 10 mM solution in DMSO-d₆.

  • Acquisition: Acquire ¹H NMR spectra at 298 K for both samples. Ensure relaxation delay (d1) is >5s to allow full relaxation of exchangeable protons.

  • Assignment: Identify the aniline -NH₂ peak (typically δ 3.5–4.5 ppm in CDCl₃) and the piperazine -NH peak (typically δ 1.5–2.0 ppm in CDCl₃).

  • Calculation: Calculate the chemical shift difference:

    
    
    

    Interpretation: A larger

    
     indicates stronger H-bond acidity. For anilines, 
    
    
    
    typically correlates linearly with Abraham's A parameter via the equation:
    
    
    .
Protocol B: Potentiometric pKa Determination

Accurate pKa is required to predict H-bonding at physiological pH.

Workflow:

  • Dissolution: Dissolve 5 mg of analyte in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the starting pH is acidic (pH ~2) by adding standardized HCl.

  • Titration: Titrate with standardized 0.1 M KOH under inert gas (N₂ or Ar) to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot to identify the two equivalence points.

    • Eq Point 1: Deprotonation of Aniline-H⁺ (if starting very acidic) or Piperazine-N4-H⁺.

    • Validation: The distal piperazine nitrogen should show an inflection point near pH 8.8–9.2.

Implications for Drug Development[1][2]

Solubility vs. Permeability (Lipinski Space)

3-(Piperazin-1-yl)aniline balances hydrophobicity and polarity.

  • LogP (Estimated): ~0.8 – 1.1.

  • Solubility: The molecule has "switchable" solubility. In the stomach (pH 1–2), both the aniline and piperazine are protonated (dicationic), ensuring high dissolution. In the intestine (pH 7), the aniline is neutral, but the piperazine remains largely charged, maintaining solubility without sacrificing membrane permeability completely.

Binding Mode in Kinase Pockets

In kinase inhibitors (e.g., Dasatinib analogs), this scaffold often binds in the solvent-exposed region.

  • Hinge Interaction: The aniline -NH₂ often forms a key H-bond with the backbone carbonyl of the kinase hinge region.

  • Solvent Front: The piperazine ring extends towards the solvent, where the protonated N4 interacts with Asp/Glu residues or water networks.

Experimental Workflow Diagram

Experiment cluster_NMR H-Bond Acidity Profiling cluster_pKa Ionization Profiling Start Start: Pure 3-(Piperazin-1-yl)aniline Solv1 Dissolve in CDCl3 (Reference State) Start->Solv1 Solv2 Dissolve in DMSO-d6 (H-Bond Acceptor State) Start->Solv2 Acidify Acidify to pH 2.0 (0.15 M KCl) Start->Acidify Measure Measure Chemical Shift (δ) Solv1->Measure Solv2->Measure Delta Calculate Δδ = δ(DMSO) - δ(CDCl3) Measure->Delta Result Output: H-Bond Donor Strength (A) & Ionization Constants (pKa) Delta->Result Titrate Titrate with KOH (Inert Atmosphere) Acidify->Titrate Bjerrum Bjerrum Plot Analysis Titrate->Bjerrum Bjerrum->Result

Figure 2: Workflow for experimentally validating the hydrogen bonding parameters.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link

  • Abraham, M. H., et al. (2006). NMR method for the determination of solute hydrogen bond acidity. The Journal of Organic Chemistry, 71(9), 3389-3394. Link

  • Romanelli, M. N., et al. (2022).[3][4] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[3] Link

  • Allen, F. H., et al. (1983). Systematic analysis of H-bonding in crystal structures of organic amines. Acta Crystallographica Section B, 39(3), 366-376. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Polymerization Protocols for 3-(Piperazin-1-yl)aniline

Topic: Polymerization Techniques Using 3-(Piperazin-1-yl)aniline Monomer Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and R&D Engineers in Conductive Polymers and S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymerization Techniques Using 3-(Piperazin-1-yl)aniline Monomer Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and R&D Engineers in Conductive Polymers and Sensor Development.

Executive Summary

3-(Piperazin-1-yl)aniline (CAS: 125422-03-9) represents a unique class of functionalized aniline monomers. Unlike standard aniline, this monomer incorporates a bulky, basic piperazine moiety at the meta-position. This structural modification introduces two critical advantages for conductive polymer applications:

  • Enhanced Solubility: The polar, basic piperazine ring significantly improves the solubility of the resulting polymer in aqueous acids and polar organic solvents (DMSO, NMP), addressing the "processability paradox" of unsubstituted polyaniline (PANI).

  • Functional Versatility: The secondary amine on the piperazine ring remains chemically active after polymerization, serving as a site for metal chelation (sensor applications), cross-linking, or further biomolecular conjugation.

This guide details the protocols for synthesizing Poly(3-(piperazin-1-yl)aniline) via Chemical Oxidative Polymerization and Electropolymerization.

Chemical Oxidative Polymerization Protocol

Mechanistic Insight

The polymerization proceeds via an oxidative coupling mechanism similar to PANI. However, the meta-substitution imposes specific steric and electronic constraints. The piperazine group is electron-donating, which theoretically lowers the oxidation potential, but its bulkiness can hinder planar conformation, potentially reducing conductivity compared to parent PANI.

Critical Consideration (Acid Stoichiometry): Unlike aniline, 3-(Piperazin-1-yl)aniline has three nitrogen centers. Two are on the piperazine ring (one tertiary, one secondary) and one is the primary aniline amine.

  • The Challenge: If the reaction medium is not sufficiently acidic, the piperazine nitrogens will buffer the solution, preventing the formation of the necessary anilinium cation radical.

  • The Solution: The protocol requires excess acid (≥ 3.0 equivalents per monomer) to ensure all basic sites are protonated, directing the oxidation exclusively to the aniline ring.

Experimental Workflow (Graphviz)

G Start Start: Monomer Prep Acidify Acidification (pH < 1) Solvent: 1.0 M HCl Temp: 0-5°C Start->Acidify Dissolve Monomer Mixing Controlled Addition Dropwise @ 0°C Rate: 1 mL/min Acidify->Mixing OxidantPrep Oxidant Prep (NH4)2S2O8 in 1.0 M HCl OxidantPrep->Mixing Polymerization Polymerization Phase Stirring: 12-24h Temp: 0-5°C Mixing->Polymerization Induction Period Filtration Isolation Filtration & Washing (0.2 M HCl -> Acetone) Polymerization->Filtration Precipitate Forms Drying Drying Vacuum Oven @ 60°C 24 Hours Filtration->Drying

Figure 1: Step-by-step workflow for the chemical oxidative polymerization of 3-(Piperazin-1-yl)aniline.

Detailed Protocol

Materials:

  • Monomer: 3-(Piperazin-1-yl)aniline (0.01 mol, ~1.75 g).

  • Oxidant: Ammonium Persulfate (APS) (0.01 mol, ~2.28 g).

  • Solvent: 1.0 M Hydrochloric Acid (HCl).[1]

  • Equipment: Jacketed beaker (thermostated), magnetic stirrer, inert gas (N2) line.

Step-by-Step Procedure:

  • Monomer Solution Preparation:

    • In a 100 mL beaker, dissolve 1.75 g of 3-(Piperazin-1-yl)aniline in 50 mL of 1.0 M HCl .

    • Note: Ensure complete dissolution. The solution may turn slightly yellow.

    • Cool the solution to 0–2°C using an ice/salt bath or chiller. Purge with N2 for 15 mins to remove dissolved oxygen.

  • Oxidant Solution Preparation:

    • Dissolve 2.28 g of APS in 20 mL of 1.0 M HCl .

    • Cool this solution to 0–2°C .

  • Initiation:

    • Add the APS solution to the monomer solution dropwise over 30 minutes.

    • Observation: The mixture will darken from yellow to brown, and eventually to dark green/black, indicating the formation of the emeraldine salt form.

  • Reaction Phase:

    • Maintain stirring at 0–5°C for 24 hours .

    • Why 24h? Substituted anilines often have slower kinetics than unsubstituted aniline due to steric hindrance at the meta-position.

  • Purification (Critical for Solubility):

    • Filter the precipitate using a Buchner funnel.[1]

    • Wash 1: 3x with 0.2 M HCl (removes residual monomer and oxidant).

    • Wash 2: 3x with Acetone (removes oligomers).

    • Alternative: If the polymer is highly soluble in acid (no precipitate), purify via dialysis (MWCO 3.5 kD) against distilled water for 48 hours, then lyophilize.

  • Drying:

    • Dry the resulting dark green powder in a vacuum oven at 60°C for 24 hours.

Electropolymerization Protocol (Sensor Fabrication)

This technique is ideal for depositing thin, uniform films directly onto electrode surfaces (Glassy Carbon, Gold, or ITO) for sensor applications.

Electrochemical Setup
  • Working Electrode (WE): Glassy Carbon (3 mm dia) or Platinum disk.

  • Counter Electrode (CE): Platinum wire.

  • Reference Electrode (RE): Ag/AgCl (3 M KCl).

  • Electrolyte: 0.5 M H2SO4.

Deposition Parameters
ParameterSettingRationale
Technique Cyclic Voltammetry (CV)Allows monitoring of film growth cycle-by-cycle.
Scan Range -0.2 V to +1.0 VCovers the monomer oxidation peak (~0.8 V) without over-oxidizing the polymer.
Scan Rate 50 mV/sStandard rate to ensure diffusion control.
Cycles 10 - 20 cyclesControls film thickness (approx. 50-100 nm).
Monomer Conc. 0.05 MLower concentration than chemical synthesis to prevent bulk precipitation.
Procedure
  • Polishing: Polish the WE with 0.05 µm alumina slurry; sonicate in water/ethanol.

  • Solution Prep: Dissolve monomer (0.05 M) in 0.5 M H2SO4. De-aerate with N2 for 10 mins.

  • Cycling:

    • Start the potential sweep from -0.2 V.

    • Observe the first cycle : An irreversible oxidation peak around +0.85 V corresponds to the formation of the radical cation.

    • Subsequent cycles : New redox pairs appear at lower potentials (+0.4 V, +0.6 V), indicating the growth of the conductive polymer film.

  • Post-Treatment: Rinse the electrode gently with monomer-free electrolyte to remove loosely adsorbed oligomers.

Characterization & Data Interpretation

FTIR Spectroscopy

Use FTIR to confirm the polymer structure.[2] Key peaks to look for:

Wavenumber (cm⁻¹)AssignmentSignificance
~1560 - 1580 C=C stretching (Quinoid ring)Indicates the oxidized state (Emeraldine).
~1480 - 1500 C=C stretching (Benzenoid ring)Indicates the reduced state.
~1240 - 1300 C-N stretchingCharacteristic of aromatic amines.
~2800 - 2950 C-H stretching (Aliphatic)Specific to Piperazine ring (confirms retention of the side group).
Solubility Profile

Unlike standard PANI, Poly(3-(piperazin-1-yl)aniline) should exhibit solubility in:

  • DMSO / NMP: High solubility (Blue solution = Base form).

  • Formic Acid: High solubility.

  • Water (pH < 4): Partial to full solubility depending on molecular weight (Green solution = Doped form).

Applications & References

Key Applications
  • Heavy Metal Sensors: The piperazine ring acts as a chelating ligand for ions like Cu²⁺, Pb²⁺, and Hg²⁺. The polymer's conductivity changes upon chelation, allowing for sub-ppm detection.

  • Anticorrosion Coatings: The basic piperazine group can neutralize acidic corrosion byproducts at the metal interface, enhancing the passivation efficiency of the coating.

References
  • Stejskal, J., & Gilbert, R. G. (2002).[3] Polyaniline: Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. Link

    • Context: The foundational protocol for aniline oxidative polymerization, adapted here for the substituted monomer.
  • Goh, E. C., et al. (2011). Synthesis and characterization of poly(aniline-co-m-phenylenediamine). Journal of Applied Polymer Science, 120(1), 387-394. Context: Describes the behavior of meta-substituted amine monomers, validating the slower kinetics and solubility profiles.
  • Patil, S. L., et al. (2012). Piperazine-substituted polyaniline: Synthesis and gas sensing applications. Sensors and Actuators B: Chemical, 161(1), 372-379. Context: Demonstrates the utility of piperazine moieties in enhancing gas sensor sensitivity (NH3, HCl).
  • Cao, Y., et al. (1989). Influence of chemical polymerization conditions on the properties of polyaniline. Polymer, 30(12), 2305-2311. Link

    • Context: Establishes the relationship between acid concentr

Sources

Application

Application Notes and Protocols: Strategic Sulfonylation of 3-(Piperazin-1-yl)aniline

Introduction: The Significance of Sulfonylated 3-(Piperazin-1-yl)aniline Scaffolds in Medicinal Chemistry The sulfonamide functional group is a cornerstone in modern drug discovery, renowned for its ability to impart des...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfonylated 3-(Piperazin-1-yl)aniline Scaffolds in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, renowned for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. When incorporated into the versatile 3-(piperazin-1-yl)aniline scaffold, it gives rise to a class of compounds with significant therapeutic potential. The strategic sulfonylation of this molecule is a critical step in the synthesis of numerous drug candidates, enabling the modulation of properties such as solubility, plasma protein binding, and target affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the efficient and selective sulfonylation of 3-(piperazin-1-yl)aniline. We will delve into the underlying chemical principles that govern this transformation, offering field-proven insights to navigate the challenges of chemoselectivity and optimize reaction outcomes.

Scientific Foundation: Understanding the Reaction Landscape

The sulfonylation of 3-(piperazin-1-yl)aniline presents a fascinating challenge in chemoselectivity. The molecule possesses two nucleophilic nitrogen centers: a primary aromatic amine (the aniline) and a secondary aliphatic amine (the piperazine). The relative reactivity of these two sites is influenced by a combination of electronic and steric factors.

  • Nucleophilicity: Aliphatic amines are generally more basic and nucleophilic than aromatic amines. This is because the lone pair of electrons on the nitrogen in aniline is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.[1]

  • Steric Hindrance: The piperazine nitrogen is part of a cyclic structure, which may present some steric hindrance compared to the more exposed aniline nitrogen.

This inherent difference in reactivity forms the basis for achieving selective sulfonylation. By carefully controlling the reaction conditions, it is possible to direct the sulfonyl group to either the aniline or the piperazine nitrogen.

PART 1: Chemoselective Sulfonylation of the Aniline Moiety

For many applications, the desired product is the N-(3-(piperazin-1-yl)phenyl)sulfonamide. This requires the selective sulfonylation of the less nucleophilic aniline nitrogen. To achieve this, a common strategy involves the temporary protection of the more reactive piperazine nitrogen.

Experimental Workflow for Selective Aniline Sulfonylation

cluster_0 Step 1: Protection of Piperazine cluster_1 Step 2: Sulfonylation of Aniline cluster_2 Step 3: Deprotection A 3-(Piperazin-1-yl)aniline C tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate A->C Protection B Boc-Anhydride (Boc)2O Triethylamine (TEA) Dichloromethane (DCM) B->C E tert-butyl 4-(3-(phenylsulfonamido)phenyl)piperazine-1-carboxylate C->E Sulfonylation D Arylsulfonyl Chloride (e.g., C6H5SO2Cl) Pyridine D->E G N-(3-(piperazin-1-yl)phenyl)benzenesulfonamide E->G Deprotection F Trifluoroacetic Acid (TFA) Dichloromethane (DCM) F->G

Caption: Workflow for selective sulfonylation of the aniline nitrogen.

Detailed Protocol 1: Selective Sulfonylation of the Aniline Nitrogen

Materials:

  • 3-(Piperazin-1-yl)aniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Protection of the Piperazine Nitrogen

  • Dissolve 3-(piperazin-1-yl)aniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate.

Step 2: Sulfonylation of the Aniline Nitrogen

  • Dissolve the purified tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(3-(phenylsulfonamido)phenyl)piperazine-1-carboxylate.

Step 3: Deprotection of the Piperazine Nitrogen

  • Dissolve the purified tert-butyl 4-(3-(phenylsulfonamido)phenyl)piperazine-1-carboxylate (1 equivalent) in DCM.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield the final product, N-(3-(piperazin-1-yl)phenyl)benzenesulfonamide.

PART 2: Direct Sulfonylation - Leveraging Inherent Reactivity

Under specific conditions, it is possible to achieve a degree of selective sulfonylation without the need for protecting groups. This approach relies on the subtle differences in reactivity and can be influenced by the choice of base and solvent. The Hinsberg reaction, traditionally used to distinguish between primary, secondary, and tertiary amines, provides a basis for this selectivity.[3] Primary and secondary amines react with benzenesulfonyl chloride to form sulfonamides.[4]

Reaction Scheme for Direct Sulfonylation

A 3-(Piperazin-1-yl)aniline C Mixture of Products: - N-(3-(piperazin-1-yl)phenyl)sulfonamide - 1-((3-aminophenyl)sulfonyl)piperazine - Disulfonylated product A->C Direct Sulfonylation B Arylsulfonyl Chloride Base (e.g., Pyridine or TEA) Solvent (e.g., DCM or Acetonitrile) B->C

Caption: Direct sulfonylation can lead to a mixture of products.

Protocol 2: Exploratory Direct Sulfonylation

This protocol is intended for optimization studies to determine the optimal conditions for achieving the desired selectivity.

Materials:

  • 3-(Piperazin-1-yl)aniline

  • Arylsulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Base (e.g., pyridine, triethylamine, diisopropylethylamine)

  • Solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • In a series of small-scale reaction vessels, dissolve 3-(piperazin-1-yl)aniline (1 equivalent) in the chosen solvent.

  • Add the selected base (1.1-2.0 equivalents).

  • Cool the mixtures to 0 °C.

  • Add the arylsulfonyl chloride (1.0-1.2 equivalents) to each vessel.

  • Stir the reactions at 0 °C for 1 hour and then at room temperature, monitoring by TLC or LC-MS at regular intervals.

  • Analyze the product distribution in each reaction to determine the conditions that favor the formation of the desired isomer.

Key Causality Behind Experimental Choices:

  • Choice of Base: A sterically hindered base like diisopropylethylamine may favor reaction at the less hindered aniline nitrogen. A base like pyridine can also act as a nucleophilic catalyst.[2]

  • Choice of Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane or acetonitrile are generally preferred to avoid reaction with the sulfonyl chloride.[5]

  • Temperature: Lower temperatures generally favor the kinetic product, which in this case is expected to be the more nucleophilic piperazine nitrogen. However, careful control of stoichiometry and reaction time can still allow for selective reaction at the aniline.

  • Stoichiometry: Using a slight excess of the amine relative to the sulfonyl chloride can help to minimize disulfonylation.

Data Presentation: Summary of Reaction Conditions

Entry Sulfonylating Agent Base Solvent Temperature (°C) Key Outcome Reference
1Benzenesulfonyl chloridePyridinePyridine0 to RTSulfonylation of aromatic amines[2]
2p-Toluenesulfonyl chlorideTriethylamineDichloromethane0 to RTStandard conditions for sulfonamide formation[6]
3Methane­sulfonyl chlorideTriethylamineDichloromethane0 to RTFormation of aliphatic sulfonamides
4Dansyl chlorideSodium bicarbonateAcetone/WaterRTFluorescent labeling of primary and secondary amines

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction; side reactions.Increase reaction time or temperature cautiously. Ensure anhydrous conditions. Use a different base or solvent.
Formation of Disulfonylated Product Excess sulfonyl chloride.Use a stoichiometric amount or a slight excess of the amine. Add the sulfonyl chloride slowly.
Reaction at the Wrong Nitrogen Lack of selectivity.Employ the protecting group strategy (Protocol 1). Screen different bases and solvents (Protocol 2).
Difficult Purification Similar polarity of products.Optimize chromatographic conditions (solvent system, gradient). Consider derivatization to aid separation.

Conclusion

The sulfonylation of 3-(piperazin-1-yl)aniline is a pivotal transformation in the synthesis of medicinally important compounds. By understanding the principles of chemoselectivity and carefully controlling reaction parameters, researchers can achieve the desired sulfonylation outcome. The use of a protecting group strategy for the piperazine nitrogen offers a robust and reliable method for the selective sulfonylation of the aniline moiety. Direct sulfonylation, while more challenging, can be optimized for specific applications. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis and development of novel sulfonamide-based therapeutics.

References

  • ResearchGate. Solvent optimization of the sulfonylation reactiona. [Link]

  • ResearchGate. Effect of solvent and reaction concentration a. [Link]

  • Hilaris Publisher. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]

  • ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. [Link]

  • Wikipedia. Amine. [Link]

  • ChemistryViews. Mild Sulfonylation of Anilines. [Link]

  • RSC Publishing. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

  • NIH. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • International Journal of Current Research and Review. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. Amine Reactions. [Link]

  • NIH. Direct sulfonylation of anilines mediated by visible light. [Link]

  • Misan Journal of Academic Studies. Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]

  • PrepChem.com. Synthesis of N'-phenyl-piperazine. [Link]

  • NIH. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • NIH. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • Taylor & Francis. Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. [Link]

  • ResearchGate. A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. [Link]

  • Wikipedia. Hinsberg reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Piperazin-1-yl)aniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(Piperazin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Piperazin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The content is structured in a question-and-answer format to directly address potential issues encountered during laboratory work.

Section 1: Choosing Your Synthetic Pathway

Q1: What are the primary synthetic routes to 3-(Piperazin-1-yl)aniline, and how do I choose between them?

There are two predominant methods for synthesizing the N-aryl bond in 3-(Piperazin-1-yl)aniline: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination : This is a powerful, modern cross-coupling reaction that forms the C-N bond between an aryl halide (or triflate) and piperazine.[1] It is highly versatile and generally offers good to excellent yields with a broad range of substrates. This is often the preferred method when starting materials like 3-bromoaniline or 3-chloroaniline are readily available.

  • Nucleophilic Aromatic Substitution (SNAr) : This classical method involves reacting piperazine with an aryl halide that is "activated" by a strong electron-withdrawing group (EWG), typically a nitro group (NO₂), positioned ortho or para to the leaving group.[2] For this synthesis, the common starting material is 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene. The reaction is followed by a subsequent reduction of the nitro group to the desired aniline. This two-step process can be cost-effective, especially at a large scale, but is dependent on the availability of the appropriate nitroaromatic precursor.

The choice between these routes depends on factors like starting material cost and availability, required purity, and the scale of the synthesis.

Section 2: Troubleshooting the Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a robust reaction, but its success hinges on the precise interplay of the catalyst, ligand, base, and solvent.[3]

Q2: My Buchwald-Hartwig reaction shows low or no conversion of my 3-haloaniline starting material. What are the common causes?

Low conversion is one of the most frequent issues. The root cause often lies within the catalytic system or reaction conditions.

Answer: This problem can typically be traced to one of four areas: catalyst and ligand integrity, choice of base, solvent quality, or reaction setup.

Troubleshooting Workflow:

start Low Conversion Observed a 1. Verify Reagent Quality - Is aniline/piperazine pure? - Is the aryl halide un-degraded? start->a b 2. Assess Catalyst System - Is the Pd source active? - Is the ligand air-stable/handled properly? - Is the Pd:Ligand ratio correct? a->b Reagents OK c 3. Evaluate Base & Solvent - Is the base strong enough (e.g., NaOtBu, K3PO4)? - Is the solvent anhydrous and deoxygenated? b->c Catalyst OK d 4. Check Reaction Conditions - Is the temperature high enough? - Is the system truly inert (N2/Ar)? c->d Base/Solvent OK e Optimization Successful d->e Conditions Optimized

Caption: Troubleshooting flowchart for low conversion.

Detailed Breakdown:

  • Catalyst & Ligand: The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to begin.[4] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions can reduce it to Pd(0). More importantly, the phosphine-based ligands are often sensitive to air. Oxidation of the ligand will halt the reaction. Using pre-formed catalysts or ensuring an inert atmosphere during setup is critical.

  • Choice of Base: A sufficiently strong, non-nucleophilic base is required to deprotonate the piperazine-palladium complex within the catalytic cycle.[1] For aryl chlorides, a strong base like sodium tert-butoxide (NaOtBu) is often necessary. For more reactive aryl bromides or iodides, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may suffice.

  • Solvent: Anhydrous and deoxygenated solvents are mandatory. Toluene, dioxane, and THF are common, but their quality is paramount.[3] Water can hydrolyze the base and interfere with the catalyst, while oxygen can deactivate both the Pd(0) species and the phosphine ligand.

Q3: I'm observing a significant amount of a dehalogenated aniline byproduct. Why is this happening?

Answer: The formation of aniline from your 3-haloaniline starting material is a result of a side reaction known as hydrodehalogenation. This occurs when an intermediate in the catalytic cycle undergoes β-hydride elimination instead of the desired reductive elimination of the product.[1]

Solutions:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to promote reductive elimination over other pathways. If you are using simpler ligands like P(t-Bu)₃, consider switching to a more advanced, sterically hindered ligand.

  • Base Concentration: In some cases, very high concentrations of strong bases can promote this side reaction. Ensure the base is fully dissolved and not used in excessive stoichiometric excess.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Aryl Halide 3-Bromoaniline or 3-IodoanilineMore reactive than 3-chloroaniline, allowing for milder conditions.
Piperazine 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Palladium Source Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-4 mol%)Common and effective precatalysts.
Ligand XPhos, RuPhos, or BrettPhos (1.1-1.2x Pd concentration)Sterically hindered biarylphosphine ligands are highly effective for this class of transformation.[1]
Base NaOtBu or K₃PO₄ (2.0 - 3.0 equivalents)NaOtBu is stronger and often used with chlorides; K₃PO₄ is a milder choice for bromides/iodides.
Solvent Anhydrous Toluene or DioxaneAprotic, non-coordinating solvents that perform well at elevated temperatures.[3]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Absolutely essential to prevent catalyst and ligand degradation.

Section 3: Troubleshooting the SNAr and Reduction Route

This two-step approach is a workhorse of industrial chemistry but requires careful control to ensure selectivity and complete reaction.

Q4: My initial SNAr reaction between 1-fluoro-3-nitrobenzene and piperazine is sluggish and gives a low yield. How can I improve it?

Answer: The SNAr reaction rate is highly dependent on the activation of the aromatic ring and the reaction conditions.

SNAr SNAr Mechanism Step 1: Nucleophilic Attack Step 2: Elimination Meisenheimer Meisenheimer Complex (Stabilized Anionic Intermediate) SNAr:f1->Meisenheimer Piperazine attacks Meisenheimer->SNAr:f2 Fluoride leaves

Caption: The SNAr reaction proceeds via a Meisenheimer intermediate.

The key is the stability of the intermediate "Meisenheimer complex".[2] The nitro group is essential for stabilizing the negative charge that develops on the ring when the piperazine attacks.

Optimization Steps:

  • Leaving Group: Fluorine is the best leaving group for SNAr (despite being a poor leaving group in SN1/SN2) because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. If you are using 1-chloro-3-nitrobenzene, you will need more forcing conditions (higher temperature, longer reaction time).

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal. These solvents can solvate the cation of the base but do not interfere with the nucleophile, accelerating the reaction.

  • Temperature: Heating is almost always required. A temperature range of 50-100 °C is typical. Monitor the reaction by TLC or LCMS to avoid decomposition at higher temperatures.[5]

  • Base: A mild base like K₂CO₃ is often added to scavenge the HF or HCl that is produced, preventing the protonation and deactivation of the piperazine nucleophile.

Q5: The reduction of my 1-(3-nitrophenyl)piperazine intermediate is incomplete or produces byproducts. What is the best reduction method?

Answer: The reduction of the nitro group to an amine is a standard transformation, but the choice of reagent is critical for achieving a high yield and clean product.

Recommended Methods:

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst: 5-10% Palladium on carbon (Pd/C) is highly effective.

    • Solvent: Methanol, Ethanol, or Ethyl Acetate.

    • Pressure: Can often be run from balloon pressure up to 50 psi of H₂.

    • Key Advantage: The only byproduct is water, making workup very simple (filter off catalyst, evaporate solvent).

  • Chemical Reduction: If hydrogenation equipment is unavailable.

    • Reagent: Tin(II) chloride (SnCl₂·2H₂O) in concentrated HCl or iron powder (Fe) in acetic acid are classic and reliable choices.

    • Workup: This method requires a basic workup (e.g., addition of NaOH or NH₄OH) to neutralize the acid and precipitate metal hydroxides, which must then be filtered off. This can sometimes make product isolation more complex.

Troubleshooting:

  • Incomplete Reaction: Ensure the catalyst (if using hydrogenation) is active and not poisoned. For chemical reductions, ensure sufficient equivalents of the reducing agent and acid are used.

  • Byproducts: Over-reduction is rare for nitro groups, but impurities in the starting material can lead to side reactions. Ensure your 1-(3-nitrophenyl)piperazine is pure before the reduction step.

Section 4: General Purification & Characterization

Q6: How do I effectively purify the final 3-(Piperazin-1-yl)aniline product?

Answer: 3-(Piperazin-1-yl)aniline is a basic compound, which provides a convenient handle for purification.

  • Acid-Base Extraction: This is the most powerful purification technique for this molecule.

    • Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind.

    • Separate the layers.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.

    • Extract the pure, free-based product back into an organic solvent.

    • Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.

  • Crystallization/Salt Formation: The product can often be purified by forming its hydrochloride or di-hydrochloride salt.[6] Dissolve the crude free base in a solvent like isopropanol or ethanol and add a stoichiometric amount of concentrated HCl or HCl gas. The salt will often precipitate as a pure, crystalline solid that can be collected by filtration.

  • Silica Gel Chromatography: While possible, this should be a last resort. The basic amine groups can interact strongly with the acidic silica gel, leading to streaking and poor recovery. If chromatography is necessary, pre-treating the column with a solvent system containing a small amount of triethylamine (~1%) is recommended to neutralize the silica surface.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Perrone, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic-chemistry.org. [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Current Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Google Patents. (n.d.).
  • EPO Patent. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ACS Publications. (2023). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. [Link]

  • Stoltz Group, Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. [Link]

  • Google Patents. (n.d.). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3-(Piperazin-1-yl)aniline

Welcome to the technical support center for 3-(Piperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Piperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this compound, with a primary focus on preventing its oxidation. The inherent reactivity of the aniline moiety makes this compound susceptible to degradation, which can compromise experimental outcomes. This resource provides in-depth troubleshooting advice and preventative measures to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-colored 3-(Piperazin-1-yl)aniline has turned yellow or brown. What is happening?

A1: The discoloration of 3-(Piperazin-1-yl)aniline is a classic indicator of oxidation.[1] The aniline functional group is electron-rich, making it prone to oxidation when exposed to atmospheric oxygen. This process leads to the formation of colored impurities and can eventually result in the formation of a resinous mass through polymerization.

Q2: What are the primary factors that accelerate the oxidation of 3-(Piperazin-1-yl)aniline?

A2: The main culprits are exposure to oxygen (air) , light , and elevated temperatures .[1] The combination of these factors can significantly increase the rate of degradation. The molecular structure of aromatic amines makes them effective at scavenging free radicals, which also contributes to their own degradation when exposed to heat and oxygen.[2]

Q3: Can I still use my discolored 3-(Piperazin-1-yl)aniline for my experiments?

A3: It is strongly discouraged. The presence of oxidation products means your sample is no longer pure. These impurities can lead to inconsistent results, lower yields of your target product, and the formation of unwanted side products in your reactions. For sensitive applications, it is crucial to use the compound in its purest form. If your sample is discolored, purification may be necessary.[1]

Q4: Are there any analytical techniques to confirm and quantify the extent of oxidation?

A4: Yes, several analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique to separate and quantify 3-(Piperazin-1-yl)aniline from its degradation products.[3] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be required for these thermolabile and polar compounds.

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-solution format to address specific challenges you might encounter.

Problem 1: Rapid Discoloration of Solid Compound After Opening a New Bottle
  • Observation: A freshly opened bottle of 3-(Piperazin-1-yl)aniline, which was initially a white or off-white solid, begins to show yellowing or browning on the surface within a short period.

  • Root Cause: This is due to the immediate exposure of the compound to atmospheric oxygen and ambient light upon opening the container. The aniline group is highly susceptible to air oxidation.[4]

  • Solution:

    • Inert Atmosphere Blanketing: After dispensing the required amount, it is critical to purge the container's headspace with an inert gas like argon or nitrogen before resealing.[1] This displaces the oxygen, creating a protective, non-reactive atmosphere.

    • Proper Sealing: Ensure the container is sealed tightly to prevent further ingress of air and moisture.[5]

    • Light Protection: Store the container in a dark place, or use an amber-colored vial to shield it from light, which can catalyze oxidation.[1]

Problem 2: Solution of 3-(Piperazin-1-yl)aniline Darkens During an Experiment
  • Observation: A solution of 3-(Piperazin-1-yl)aniline in a solvent changes color, often turning dark brown or black, during the course of a reaction.[4]

  • Root Cause: This indicates that oxidation is occurring within the reaction mixture. This can be triggered by dissolved oxygen in the solvent, the presence of oxidizing metal salts (e.g., Cu(II), Fe(III)), or an inappropriate pH.[4]

  • Solution:

    • Degassing Solvents: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles for more sensitive applications.

    • Inert Reaction Conditions: Conduct the entire experiment under a positive pressure of an inert gas.[4] This involves using glassware with appropriate inlets for inert gas and performing reagent transfers via cannula or syringe.

    • pH Control: The rate of aniline oxidation can be influenced by pH.[4] Depending on the specific reaction, adjusting the pH might be necessary to minimize oxidation.

    • Use of Protecting Groups: For reactions where the aniline's amino group is not the desired reactive site, consider temporarily protecting it. Acetylation to form an acetanilide is a common and effective strategy.[4]

Problem 3: Inconsistent Purity and Potency Between Batches
  • Observation: Different lots of 3-(Piperazin-1-yl)aniline, or even samples from the same lot stored for different durations, show variability in performance, leading to reproducibility issues.

  • Root Cause: This is often a direct consequence of improper long-term storage, leading to varying degrees of oxidation and degradation over time. Aromatic amines can show reduced recovery at room temperature.[6]

  • Solution:

    • Standardized Storage Protocol: Implement a strict, standardized storage protocol for all batches of 3-(Piperazin-1-yl)aniline.

    • Aliquotting: Upon receiving a new batch, consider dividing it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Cold Storage: Store the compound at a reduced temperature, such as in a refrigerator (around 4°C), to slow down the rate of degradation.[1][6] For long-term storage, temperatures of -20°C or even -70°C can be beneficial.[6] Phenyl piperazines, a related class of compounds, have shown degradation after 6 months regardless of storage conditions, highlighting the importance of timely use.[7]

Data Summary Table: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term)Slows down the rate of oxidative degradation.[1][6]
-20°C or -70°C (Long-term)Significantly minimizes degradation over extended periods.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a primary reactant in the oxidation process.[1]
Light Dark (Amber Vials or Dark Cabinet)Prevents photo-oxidation.
Container Tightly Sealed, Compatible MaterialPrevents exposure to air and moisture.[5] Use materials like high-density polyethylene (HDPE) or glass.[5]
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
  • Preparation: Have a cylinder of high-purity argon or nitrogen with a regulator and tubing ready.

  • Dispensing: In a fume hood, quickly open the container of 3-(Piperazin-1-yl)aniline and dispense the required amount.

  • Purging: Immediately insert a tube delivering a gentle stream of inert gas into the headspace of the container.

  • Flushing: Allow the gas to flow for 30-60 seconds to displace the air.

  • Sealing: While the inert gas is still flowing, securely replace the cap on the container.

  • Final Steps: Turn off the gas flow. For added protection, you can wrap the cap with parafilm. Store the container under the recommended conditions (see table above).

Protocol 2: Quantification of Oxidation via HPLC
  • Standard Preparation: Prepare a stock solution of pure, unoxidized 3-(Piperazin-1-yl)aniline of a known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the potentially oxidized 3-(Piperazin-1-yl)aniline and dissolve it in the same solvent to a known concentration.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column.[3]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is often effective.[3]

    • Detection: Use a UV detector set to a wavelength where 3-(Piperazin-1-yl)aniline has strong absorbance (e.g., around 190 nm).[3]

    • Injection: Inject the standards and the sample solution.

  • Quantification: Compare the peak area of the 3-(Piperazin-1-yl)aniline in your sample to the calibration curve generated from the standards to determine its concentration and purity. The appearance of new, unidentified peaks can indicate the presence of oxidation products.

Visualizing the Problem and Solution

Diagram 1: Oxidation Pathway of 3-(Piperazin-1-yl)aniline

OxidationPathway 3-(Piperazin-1-yl)aniline 3-(Piperazin-1-yl)aniline Oxidized_Intermediates Oxidized Intermediates (e.g., radicals, quinone-imines) 3-(Piperazin-1-yl)aniline->Oxidized_Intermediates Oxidation Oxidative_Stress O₂, Light, Heat Oxidative_Stress->Oxidized_Intermediates Colored_Impurities Colored Impurities (Yellow/Brown) Oxidized_Intermediates->Colored_Impurities Polymerization Polymerization Products (Resinous Mass) Oxidized_Intermediates->Polymerization

Caption: Simplified oxidation pathway of 3-(Piperazin-1-yl)aniline.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Compound Discoloration Observed Check_Storage Review Storage Conditions: - Atmosphere (Inert Gas?) - Temperature (Cold?) - Light Exposure (Dark?) Start->Check_Storage Check_Handling Review Handling Procedures: - Exposure to air during use? - Solvent quality (Degassed?) Start->Check_Handling Implement_Solutions Implement Corrective Actions Check_Storage->Implement_Solutions Check_Handling->Implement_Solutions Inert_Atmosphere Use Inert Gas (Argon/Nitrogen) Implement_Solutions->Inert_Atmosphere Cold_Storage Store at 2-8°C or -20°C Implement_Solutions->Cold_Storage Light_Protection Use Amber Vials/ Store in Dark Implement_Solutions->Light_Protection Degas_Solvents Degas Solvents Before Use Implement_Solutions->Degas_Solvents Purify Consider Purification (e.g., Column Chromatography) Inert_Atmosphere->Purify Cold_Storage->Purify Light_Protection->Purify Degas_Solvents->Purify End Stable Compound/ Reliable Results Purify->End

Caption: A logical workflow for troubleshooting the oxidation of 3-(Piperazin-1-yl)aniline.

References
  • Polymer Degradation and Stability. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan)
  • Specialty Chemicals. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]

  • Journal of Neural Transmission. (2002).
  • Analyst (RSC Publishing). (n.d.). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Quora. (2019). How does Zn dust prevent the oxidation of aniline? Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]

  • ACS Publications. (2023).
  • Asian Publication Corporation. (n.d.).
  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • ResearchGate. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. Retrieved from [Link]

  • NIH. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • ResearchGate. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Open Access Journals. (2024).
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

Sources

Troubleshooting

solubility issues of 3-(Piperazin-1-yl)aniline in aqueous buffers

Subject: Solubility Optimization, Stability, and Handling Guide Compound CAS: 59817-32-2 Document ID: TSC-2025-PA-SOLv1[1] Chemical Identity & Physicochemical Profiling The "Why" Behind the Solubility Issues As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization, Stability, and Handling Guide Compound CAS: 59817-32-2 Document ID: TSC-2025-PA-SOLv1[1]

Chemical Identity & Physicochemical Profiling

The "Why" Behind the Solubility Issues

As a Senior Application Scientist, I often see researchers struggle with this intermediate because they treat it like a standard aniline or a standard piperazine. It is a hybrid. Understanding its ionization state is the key to solving precipitation issues.

Compound Snapshot

Property Value Implication for Solubility
IUPAC Name 3-(Piperazin-1-yl)aniline Core scaffold for kinase inhibitors.[1]
Molecular Weight ~177.25 g/mol Small molecule, but prone to stacking/aggregation.
Key Functional Groups 1° Amine (Aniline), 2° Amine (Piperazine), 3° Amine (Linker) Multiple ionization sites create complex pH-solubility profiles.[1]
pKa (Estimated) N4 (Piperazine): ~9.0–9.8Aniline: ~3.5–4.0N1 (Linker): < 2.0 Critical: At physiologic pH (7.4), the molecule is likely a mono-cation.[1] However, the lipophilic phenyl ring often overrides the solvation power of the single charge, leading to precipitation in high-salt buffers.

| LogP (Predicted) | ~1.2 – 1.8 | Moderately lipophilic.[1] Requires organic co-solvents or pH modification for stock concentrations >10 mM. |

Troubleshooting Solubility: The "Crash" Effect

Issue: "My compound dissolves in DMSO, but precipitates immediately when added to PBS or Cell Media."

Root Cause: This is the "Solvent Shock" phenomenon. When a hydrophobic DMSO stock hits an aqueous buffer (pH 7.4), the DMSO hydrates rapidly, leaving the compound "stranded." If the pH is near the compound's intrinsic solubility limit (which is common for this free base at pH 7.4), it crashes out.

Workflow: The Solubility Decision Tree

Use this logic flow to determine your optimal preparation method.

SolubilityWorkflow Start Start: 3-(Piperazin-1-yl)aniline (Solid Powder) TargetConc Target Final Concentration? Start->TargetConc HighConc High (>100 µM) Structural Biology/Chemistry TargetConc->HighConc High Load LowConc Low (<100 µM) Cell Assays/Screening TargetConc->LowConc Biological Assay Acidify Method A: In-Situ Salt Formation Dissolve in 0.1M HCl or dilute Acetic Acid HighConc->Acidify ResultHigh Result: High Solubility (>50 mM) Stable, but acidic pH Acidify->ResultHigh DMSOStock Step 1: Make 100 mM Stock in anhydrous DMSO LowConc->DMSOStock Dilution Step 2: Serial Dilution Strategy Do NOT dump stock directly into media DMSOStock->Dilution Intermediate Use Intermediate Plate: Dilute DMSO stock 1:10 into PBS + 20% PEG400 first Dilution->Intermediate Prevents Shock FinalAdd Step 3: Add to Cells Final DMSO < 0.5% Intermediate->FinalAdd

Caption: Decision tree for solubilization based on final application. Note the divergence between chemical synthesis (acidic route) and biological assay (co-solvent route).

Protocol A: The "Step-Down" Dilution (For Cell Culture)

Prevents precipitation by gradually acclimating the molecule to the aqueous environment.[1]

  • Primary Stock: Dissolve powder in anhydrous DMSO to 10–50 mM . Vortex until clear.

  • Intermediate Stock (10x): Prepare a "buffer" solution containing 20% PEG-400 (or glycerol) in PBS.

  • The Mix: Dilute your DMSO stock 1:10 into this Intermediate Stock.

    • Result: The compound is now in a solvent system of ~10% DMSO / 18% PEG / 72% PBS. The PEG acts as a molecular chaperone, preventing aggregation.

  • Final Dosing: Pipette from the Intermediate Stock into your cell media.

Protocol B: In-Situ Salt Formation (For Animal Studies/Chemistry)

If you need high concentrations (e.g., 10 mg/mL) for IP injection or chemical reaction.[1]

  • Do not use DMSO.

  • Weigh the free base powder.

  • Add 0.9 equivalents of 1M HCl (or Acetic Acid).

  • Add water/saline to volume.

  • Mechanism: This protonates the distal piperazine nitrogen, converting the lipophilic free base into a highly soluble hydrochloride/acetate salt.

  • Check pH: Ensure pH is >4.0 for animal safety; adjust with dilute NaOH if necessary, but watch for precipitation as pH approaches 8.0.

Stability & Handling: The "Browning" Issue

Issue: "The white powder turned brown/black after a month on the shelf."

Root Cause: Aniline Oxidation. Anilines are electron-rich systems highly susceptible to radical oxidation by atmospheric oxygen.[1] This forms azo-dimers, quinones, and polymeric "tars" (similar to how an apple browns).[1]

Stability Management Protocol
FactorRecommendationMechanism
Atmosphere Strictly Inert (Argon/N2) Displaces oxygen, the primary oxidant.[1]
Storage Form Solid > Solution Oxidation rates are orders of magnitude faster in solution (especially DMSO). Store as powder at -20°C.
Solution Storage Single-Use Aliquots Repeated freeze-thaw cycles introduce moisture and oxygen.[1] Aliquot stocks immediately.
Antioxidants Ascorbic Acid / DTT Optional: For aqueous stocks, adding 1 mM DTT or Ascorbic Acid can act as a "sacrificial" antioxidant.

Frequently Asked Questions (FAQ)

Q1: Can I sonicate this compound if it doesn't dissolve? A: Use caution. Short bursts (10-20 seconds) in a water bath are acceptable.[1] However, sonication generates heat and free radicals, which accelerates the aniline oxidation (browning). If it doesn't dissolve after 30 seconds of vortexing in DMSO, you likely have a saturation issue or water contamination in your DMSO.

Q2: I see a fine haze in my cell media. Is it safe to filter? A: No. If you see a haze, the compound has precipitated. Filtering (0.22 µm) will simply remove the drug, and you will be dosing the cells with vehicle only. You must improve solubility (see Protocol A) before adding to cells.

Q3: Why does the literature mention "HCl salt" but I can only buy the "Free Base"? A: Vendors often sell the free base because it is easier to purify by distillation/crystallization during synthesis. You can convert it to the salt form yourself using Protocol B. The biological activity is identical once dissolved.

Q4: Is the brown color toxic to my cells? A: Potentially. The brown color indicates the presence of oxidation byproducts (quinones/azo compounds). These can be cytotoxic or interfere with fluorescence assays (quenching).[1] If your stock is dark brown/black, discard it . Light yellowing is usually acceptable for non-GLP screening.

References & Grounding

  • PubChem. Compound Summary: 3-(Piperazin-1-yl)aniline (CID 2736597).[1] National Library of Medicine. [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on LogP and solubility rules).

  • ResearchGate Technical Discussions. Solubility of hydrophobic amines in cell culture media. (Community-validated protocols for DMSO/PEG co-solvent systems).[1] [Link]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Purification of 1-(3-aminophenyl)piperazine

Welcome to the technical support guide for the purification of 1-(3-aminophenyl)piperazine via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-aminophenyl)piperazine via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, blending foundational principles with practical, field-tested troubleshooting advice. Our goal is to empower you to overcome common challenges and achieve high purity for this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal single solvent for recrystallizing 1-(3-aminophenyl)piperazine?

A1: An ideal recrystallization solvent should dissolve the solute completely when hot but only sparingly when cold[1][2]. For 1-(3-aminophenyl)piperazine, a compound with both polar (amine, piperazine) and non-polar (phenyl ring) characteristics, there isn't a universally "best" single solvent. Its suitability is highly dependent on the impurity profile of your crude material.

Common starting points for screening include alcohols (like ethanol or isopropanol) and ketones (like acetone). Water can also be a candidate, especially for forming hydrates or in solvent pairs, given that piperazine itself is freely soluble in water[3]. The key is to perform a systematic solvent screening to identify the optimal choice for your specific batch.

Q2: How do I perform a solvent screening to find the right solvent?

A2: A systematic approach is crucial. Place a small amount of your crude 1-(3-aminophenyl)piperazine (e.g., 20-30 mg) into several test tubes. To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature.

  • Good Candidate: The compound is largely insoluble or sparingly soluble at room temperature but dissolves completely upon heating[1]. Upon cooling, it should form well-defined crystals.

  • Poor Candidate (Too Good): The compound dissolves readily at room temperature. You will not achieve a good recovery[1].

  • Poor Candidate (Too Bad): The compound does not dissolve even when the solvent is boiling. It cannot be used for recrystallization[1].

This empirical testing is the most reliable method for solvent selection.

Q3: When should I consider using a mixed solvent system (solvent pair)?

A3: A mixed solvent system is ideal when no single solvent provides the desired solubility profile[4]. This is common for compounds like 1-(3-aminophenyl)piperazine. The strategy involves finding a "good" solvent that dissolves the compound readily and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

Common pairs for moderately polar compounds include ethanol-water, acetone-hexane, or toluene-hexane[4][5]. You dissolve the crude material in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Cooling this saturated solution should induce crystallization.

Q4: The basicity of the piperazine and aniline moieties is a concern. Can I purify this compound as a salt?

A4: Yes, this is an excellent alternative purification strategy, particularly if the free base is difficult to crystallize or tends to oil out. Amines can be converted to their corresponding salts (e.g., hydrochloride or acetate), which often have very different solubility profiles and may form highly crystalline solids[5][6]. For instance, piperazine itself can be purified by precipitating its diacetate salt from acetone[7].

You could dissolve the crude amine in a suitable solvent like isopropanol or acetone and add an acid (e.g., HCl in isopropanol or glacial acetic acid) to precipitate the salt. The purified salt can then be neutralized back to the free base in a subsequent step if required.

Troubleshooting Guide

Problem 1: My compound "oiled out" instead of forming crystals.

Cause & Solution: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point[8][9]. This is a common issue with impure compounds, as impurities can depress the melting point significantly[9].

Troubleshooting Steps:

  • Re-heat the Solution: Warm the flask to re-dissolve the oil into the solvent[8].

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point, ensuring the compound stays in solution at a slightly lower temperature upon cooling[8][9].

  • Slow Down Cooling: Rapid cooling encourages oiling. Allow the solution to cool to room temperature slowly by placing the flask in a beaker of warm water or leaving it on a cooling hotplate. Do not place it directly on a cold surface or in an ice bath initially[4][8].

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Select a solvent with a lower boiling point.

  • Use a Solvent Pair: Introduce a "poor" solvent at the boiling temperature of the "good" solvent. This can sometimes disrupt the oiling process and promote crystal nucleation.

Problem 2: My crystal yield is very low (< 50%).

Cause & Solution: A low yield typically indicates that too much solvent was used, or the solution was not cooled sufficiently to maximize crystal formation[1][9].

Troubleshooting Steps:

  • Reduce Solvent Volume: The most common error is using an excess of solvent[8]. If you suspect this, you can gently heat the filtrate (mother liquor) to evaporate some of the solvent and attempt a second crystallization.

  • Ensure Adequate Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation. Solubility decreases significantly at lower temperatures[4].

  • Check the Mother Liquor: After filtering, take a small sample of the mother liquor. Evaporate the solvent. If a significant amount of solid remains, your crystallization was incomplete, likely due to using too much solvent or insufficient cooling[9].

  • Solvent Choice: The solubility curve of your compound in the chosen solvent may not be steep enough. Re-evaluate your solvent choice for one where the compound has much lower solubility at cold temperatures.

Problem 3: No crystals are forming, even after cooling in an ice bath.

Cause & Solution: The solution is not sufficiently supersaturated, or nucleation has not been initiated. This can be due to excessive solvent use or the presence of impurities that inhibit crystallization[4].

Troubleshooting Steps:

  • Induce Nucleation (Seeding): If you have a pure crystal of 1-(3-aminophenyl)piperazine, add a tiny speck to the solution. This "seed" crystal provides a template for further crystal growth[4].

  • Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites[4].

  • Reduce Solvent Volume: As with low yield, you may have used too much solvent. Carefully evaporate some solvent by gently heating the solution and allow it to cool again.

  • Try an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent dropwise to decrease the overall solubility and force crystallization.

Data & Protocols

Table 1: Solvent Screening Guide for 1-(3-aminophenyl)piperazine

This table provides a structured way to record observations during solvent selection.

SolventPolarity IndexBoiling Point (°C)Solubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation on Cooling
Water10.2100Record ObservationRecord ObservationRecord Observation
Ethanol4.378Record ObservationRecord ObservationRecord Observation
Isopropanol3.982Record ObservationRecord ObservationRecord Observation
Acetone5.156Record ObservationRecord ObservationRecord Observation
Ethyl Acetate4.477Record ObservationRecord ObservationRecord Observation
Toluene2.4111Record ObservationRecord ObservationRecord Observation
Hexane0.169Record ObservationRecord ObservationRecord Observation

Instructions: Fill in observations like "Insoluble," "Slightly Soluble," "Soluble." For the final column, note if crystals formed and their quality (e.g., "Fine needles," "Large prisms," "Oiled out").

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude 1-(3-aminophenyl)piperazine in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent[4].

  • Hot Filtration (if necessary): If insoluble impurities (dust, etc.) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities[9]. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal yield[4].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visual Workflows

SolventSelection Start Start: Crude Solid AddSolvent Add small amount of solvent at room temperature Start->AddSolvent CheckSolubility Is solid soluble? AddSolvent->CheckSolubility Heat Heat to boiling CheckSolubility->Heat No BadSolventTooGood Result: Unsuitable (Too Soluble) CheckSolubility->BadSolventTooGood Yes CheckHotSolubility Is solid soluble now? Heat->CheckHotSolubility Cool Cool slowly to RT, then ice bath CheckHotSolubility->Cool Yes BadSolventTooBad Result: Unsuitable (Insoluble) CheckHotSolubility->BadSolventTooBad No CheckCrystals Do crystals form? Cool->CheckCrystals GoodSolvent Result: Good Solvent CheckCrystals->GoodSolvent Yes ConsiderPair Consider a solvent pair CheckCrystals->ConsiderPair No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Troubleshooting Start Recrystallization Problem OilingOut Compound Oiled Out Start->OilingOut LowYield Low Crystal Yield Start->LowYield NoCrystals No Crystals Form Start->NoCrystals Sol_Oiling 1. Re-heat & add more solvent 2. Cool slowly 3. Change to lower BP solvent OilingOut->Sol_Oiling Sol_Yield 1. Reduce solvent volume (evaporate mother liquor) 2. Ensure adequate cooling (ice bath) 3. Re-evaluate solvent choice LowYield->Sol_Yield Sol_NoCrystals 1. Induce nucleation (seed/scratch) 2. Reduce solvent volume 3. Add an anti-solvent NoCrystals->Sol_NoCrystals

Caption: Troubleshooting guide for common recrystallization issues.

References

  • PubChem. (n.d.). 1-(4-Aminophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-(3-Chlorophenyl) Piperazine at Best Price. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Piperazin-1-yl)aniline Derivatives

Ticket ID: TCH-SEP-3PA Subject: Separation of Mono- and Di-substituted Products Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Logic You are likely encountering difficulty sep...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCH-SEP-3PA Subject: Separation of Mono- and Di-substituted Products Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

You are likely encountering difficulty separating the mono-substituted product (alkylation/acylation solely at the piperazine secondary amine) from the di-substituted impurity (alkylation at both the piperazine and aniline nitrogens, or quaternary ammonium formation).[1]

The Core Challenge: The separation difficulty arises from the "Polarity Trap." Both the mono- and di-substituted products contain basic nitrogen centers that interact strongly with silanol groups on standard silica gel, leading to peak tailing and co-elution.

The Chemical Lever (pKa): To separate these, we must exploit the drastic difference in basicity between the two nitrogen centers on your starting scaffold, 3-(piperazin-1-yl)aniline:

  • Piperazine Nitrogen (N4): Aliphatic, highly basic (

    
    ).
    
  • Aniline Nitrogen: Aromatic, weakly basic (

    
    ).
    

The protocols below utilize this


 differential and specific chromatographic modifiers to resolve the mixture.

Decision Matrix (Troubleshooting Flowchart)

Use this logic flow to select the correct purification module for your specific mixture.

PurificationLogic Start Start: Crude Reaction Mixture CheckImpurity Identify Impurity Type (LCMS/NMR) Start->CheckImpurity TypeA Impurity: Quaternary Salt (Over-alkylation of Piperazine) CheckImpurity->TypeA High Polarity (M+) TypeB Impurity: Regio-isomer/Di-sub (Aniline + Piperazine Alkylation) CheckImpurity->TypeB Low Polarity (M+R) MethodA Module 1: pH-Switch Extraction (Solubility Difference) TypeA->MethodA Best for Salts MethodB Module 2: Basified Chromatography (Polarity Difference) TypeB->MethodB < 5g Scale MethodC Module 3: Selective Salt Formation (Crystallinity) TypeB->MethodC > 5g Scale

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity type and scale.

Module 1: Chromatographic Separation (The "Basified" Silica)

Standard silica gel is acidic (


). Basic piperazines will protonate on the column, causing severe streaking. You must  neutralize the silica surface.
Protocol: Amine-Modified Flash Chromatography

Applicability: Separation of Mono-substituted (Product) from Aniline-alkylated (Di-sub).

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[2]

    • Modifier: Ammonium Hydroxide (

      
      , 28-30% aq) OR Triethylamine (TEA).
      
    • Recommended Ratio: DCM : MeOH :

      
       (90 : 9 : 1).
      
    • Note: If using TEA, use DCM : MeOH : TEA (95 : 4 : 1).

  • Column Pre-treatment (Crucial Step):

    • Flush the silica column with 3 column volumes (CV) of the mobile phase before loading your sample.

    • Why? This deactivates the acidic silanol sites. The heat of adsorption (exothermic) will occur now, not when your sample is on the column.

  • Elution Strategy:

    • Di-substituted (Impurity): Typically elutes first (less polar, as both NH hydrogens are capped).

    • Mono-substituted (Product): Elutes second (more polar due to free Aniline

      
      ).
      
ParameterStandard ConditionOptimized for Piperazines
Stationary Phase Standard Silica (

)
Amine-Functionalized Silica or Basified Standard Silica
Mobile Phase DCM / MeOHDCM / MeOH / NH4OH (1%)
Sample Loading Dissolved in DCMDry load on Celite or basic alumina
Retention (

)
Streaks from 0.0 to 0.5Distinct spots (Target

)

Module 2: Chemical Extraction (pH Switching)

This method is ideal if your main impurity is the quaternary ammonium salt (bis-alkylation of the piperazine nitrogen).

Protocol: The "Three-Step" Wash
  • Acid Phase (Protonation):

    • Dissolve crude mixture in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl (pH ~1).

    • Result: Both Mono- and Di-substituted products go into the water layer. Neutral organic impurities stay in EtOAc. Discard EtOAc.

  • Neutralization (The Separation Step):

    • Take the aqueous layer. Adjust pH to 12-13 using 4M NaOH.

    • Result:

      • Mono/Di-substituted products: Become free bases (neutral) -> Insoluble in water.

      • Quaternary Salts: Remain charged (+) -> Soluble in water.

  • Extraction:

    • Extract the basic aqueous layer with DCM (3x).

    • The organic layer now contains your amines, free of quaternary salts.

Module 3: Selective Salt Crystallization (Scale-Up)

For scales >5g, chromatography is expensive. Exploit the


 difference between the piperazine and aniline nitrogens.
Protocol: Monohydrochloride Formation

The goal is to protonate only the highly basic piperazine nitrogen (


), leaving the aniline (

) uncharged.
  • Dissolve the crude mixture in Ethanol or Isopropanol (10 mL/g).

  • Add exactly 1.0 equivalent of HCl (using 1.25 M HCl in Ethanol).

    • Caution: Do not use excess acid, or you will protonate the aniline and form a soluble di-salt.

  • Cool to 0°C and stir for 2 hours.

  • Filtration: The mono-hydrochloride salt of the desired product often crystallizes, while the di-substituted impurities (which may form more soluble salts or remain oils) stay in the mother liquor.

Frequently Asked Questions (FAQ)

Q: My product is stuck at the baseline even with 10% Methanol. What now? A: You are experiencing "chemisorption." The amine is ionically bonding to the silica.

  • Fix: Switch to the DCM:MeOH:NH4OH (90:9:1) system immediately. The ammonia competes for the silanol sites, displacing your product.

Q: I see two spots on TLC that merge into one big blob on the column. A: This is a loading capacity issue. Amines have non-linear isotherms on silica (Langmuir behavior).

  • Fix: Reduce your loading to <1% of the silica mass, or switch to Reverse Phase (C18) using a high pH buffer (10mM Ammonium Bicarbonate, pH 10). At pH 10, the amines are neutral and behave like standard organics.

Q: Can I use Boc-protection to prevent the di-substituted impurity? A: Yes, this is the best preventative measure.

  • Strategy: Use N-Boc-3-(piperazin-1-yl)aniline as your starting material. The Boc group protects the piperazine N. Alkylate the aniline N (if that's the goal) or deprotect to alkylate the piperazine N selectively. If you are already at the purification stage, this doesn't help, but keep it in mind for the next batch.

References

  • pKa Values of Piperazine: Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.

  • Amine Purification on Silica: Biotage Application Note. (2023).[2][4] How to purify ionizable organic amine compounds using flash column chromatography.

  • General Synthesis & Separation of Piperazines: Jacobsen, M. F., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.

  • pKa of Aniline Derivatives: Yildiz, M., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.

Sources

Optimization

stability of 3-(Piperazin-1-yl)aniline under acidic conditions

A Guide to Understanding and Ensuring Stability in Acidic Conditions Welcome to the Technical Support Center for 3-(Piperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Ensuring Stability in Acidic Conditions

Welcome to the Technical Support Center for 3-(Piperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity of your work. The stability of 3-(Piperazin-1-yl)aniline, particularly in acidic environments, is a critical factor that can significantly impact experimental outcomes. This document will delve into the chemical principles governing its stability, offer solutions to common challenges, and provide protocols to validate your methodologies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and stability of 3-(Piperazin-1-yl)aniline in acidic media.

Q1: Why is the stability of 3-(Piperazin-1-yl)aniline a concern in acidic conditions?

A1: 3-(Piperazin-1-yl)aniline possesses two basic nitrogen centers: the aniline nitrogen and the two nitrogens within the piperazine ring. In acidic conditions, these nitrogens can become protonated. This protonation can alter the molecule's electronic properties and potentially make it more susceptible to degradation through hydrolysis or other acid-catalyzed reactions. Understanding the pH of your solutions is therefore critical for maintaining the compound's integrity.

Q2: What are the pKa values for 3-(Piperazin-1-yl)aniline, and how do they influence its behavior in acidic solutions?

Q3: Can I use acidic mobile phases for HPLC analysis of 3-(Piperazin-1-yl)aniline?

A3: Yes, acidic mobile phases are commonly used for the HPLC analysis of basic compounds like 3-(Piperazin-1-yl)aniline to ensure good peak shape and retention. However, it is crucial to use the mildest acidic conditions necessary and to minimize the time the sample is exposed to the acidic environment, especially at elevated temperatures. Prolonged exposure or harsh acidic conditions (e.g., very low pH with heating) could lead to on-column degradation or the formation of artifacts.

Q4: How should I prepare stock solutions and samples of 3-(Piperazin-1-yl)aniline to ensure stability?

A4: For optimal stability, it is recommended to prepare stock solutions in a non-acidic solvent such as DMSO or a high-purity organic solvent like methanol or acetonitrile. If an acidic aqueous diluent is required for your experiment (e.g., for HPLC analysis), prepare the dilutions immediately before use and keep them at a low temperature (e.g., 2-8°C) until analysis. Avoid long-term storage of the compound in acidic aqueous solutions.

Troubleshooting Guide: Experimental Challenges and Solutions

This section provides a more in-depth look at specific issues you may encounter during your experiments and offers step-by-step guidance to troubleshoot them.

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatograms

Scenario: You've prepared your sample of 3-(Piperazin-1-yl)aniline in an acidic diluent for HPLC analysis, and you observe one or more unexpected peaks that are not present in your standard prepared in an organic solvent.

Potential Cause: Acid-catalyzed degradation of 3-(Piperazin-1-yl)aniline. The N-phenylpiperazine linkage can be susceptible to hydrolysis under certain acidic conditions, although this is generally not a rapid process. More likely, other acid-catalyzed reactions or the degradation of impurities could be occurring.

Troubleshooting Protocol:

  • Confirm the Degradation:

    • Inject a freshly prepared sample of 3-(Piperazin-1-yl)aniline dissolved in a neutral organic solvent (e.g., acetonitrile) to establish a baseline chromatogram.

    • Re-prepare your sample in the acidic diluent and inject it immediately.

    • Age a sample in the acidic diluent at room temperature and at an elevated temperature (e.g., 40°C) for several hours and inject it again. A time-dependent increase in the area of the unknown peak(s) confirms degradation.

  • Investigate the Influence of pH:

    • Prepare your sample in a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7).

    • Analyze the samples immediately after preparation and after a set period (e.g., 4 hours) to determine the pH at which degradation becomes significant.

  • Optimize Analytical Conditions:

    • If degradation is observed in your HPLC mobile phase, consider increasing the pH of the aqueous component if your chromatography allows.

    • Minimize the run time of your HPLC method to reduce the sample's exposure to acidic conditions.

    • Ensure your HPLC system does not have areas where the sample can be held at elevated temperatures for extended periods.

  • Characterize the Degradant:

    • If the degradation is significant and unavoidable, it is crucial to identify the degradant. Utilize HPLC-MS to obtain the mass of the unknown peak. This information can help in proposing a structure and understanding the degradation pathway.

Issue 2: Poor Reproducibility of Quantitative Results

Scenario: You are performing a quantitative analysis of 3-(Piperazin-1-yl)aniline, and you observe poor precision and accuracy in your results, especially between different analytical runs or after sample reprocessing.

Potential Cause: Inconsistent sample stability due to variations in sample preparation time, temperature, or the exact pH of the diluent. The protonation state of the molecule can also affect its response factor in some detectors.

Troubleshooting Protocol:

  • Standardize Sample Preparation:

    • Create a strict SOP for sample preparation, defining the exact composition of the diluent, the preparation time, and the storage conditions before analysis.

    • Use a calibrated pH meter to ensure the consistency of your acidic solutions.

  • Evaluate Solution Stability:

    • Perform a solution stability study by analyzing the same sample preparation at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical laboratory conditions.

    • If stability is limited, define a maximum allowable time between sample preparation and analysis.

  • Control Temperature:

    • Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation in the vials awaiting injection.

Data Summary Table

ParameterRecommendationRationale
Stock Solution Solvent DMSO, Methanol, AcetonitrileNeutral, non-reactive solvents to ensure long-term stability.
Working Solution pH As close to neutral as experimentally feasible.To minimize acid-catalyzed degradation.
Storage of Acidic Solutions Prepare fresh, store at 2-8°C, use within a few hours.To limit the rate of potential degradation reactions.
Forced Degradation (Acid) 0.1 M HCl at room temperature, monitor over time.A standard starting condition for assessing acid lability.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade 3-(Piperazin-1-yl)aniline to identify potential degradation products and assess its stability under acidic stress.[1][2][3]

Materials:

  • 3-(Piperazin-1-yl)aniline

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide (for neutralization)

  • HPLC grade water and acetonitrile

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of 3-(Piperazin-1-yl)aniline in acetonitrile or methanol at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

  • Store the solution at room temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound. An extent of degradation of 5-20% is generally considered suitable for method development.[3]

Visualizations

Diagram 1: Protonation Equilibria of 3-(Piperazin-1-yl)aniline

G cluster_pH Decreasing pH A Base Form (pH > 10) B Mono-protonated (Piperazine, pH ~9.7) A->B + H+ C Di-protonated (Piperazine, pH ~5.4) B->C + H+ D Tri-protonated (Aniline, pH < 4) C->D + H+

Caption: Protonation states of 3-(Piperazin-1-yl)aniline at different pH values.

Diagram 2: Hypothetical Acid-Catalyzed Degradation Workflow

G cluster_troubleshooting Troubleshooting Steps start Experiment with 3-(Piperazin-1-yl)aniline in acidic media issue Unexpected peaks or poor reproducibility? start->issue confirm Confirm degradation (Time course study) issue->confirm Yes end Reliable Experimental Results issue->end No ph_study Investigate pH effect (pH 3-7) confirm->ph_study optimize Optimize conditions (Temp, Time, pH) ph_study->optimize characterize Characterize degradant (LC-MS) optimize->characterize solution Implement preventative measures: - Prepare samples fresh - Use mildest pH possible - Control temperature characterize->solution solution->end

Caption: A logical workflow for troubleshooting stability issues.

References

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Degradation of aniline by the combined process of ultrasound and hydrogen peroxide (US/H2O2). (n.d.). PMC. Retrieved February 7, 2024, from [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 7, 2024, from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. Retrieved February 7, 2024, from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Retrieved February 7, 2024, from [Link]

  • Aniline degradation by electrocatalytic oxidation. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, February 1). Isaac Scientific Publishing. Retrieved February 7, 2024, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved February 7, 2024, from [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 7, 2024, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved February 7, 2024, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved February 7, 2024, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 7, 2024, from [Link]

Sources

Reference Data & Comparative Studies

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This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-(Piperazin-1-yl)aniline

As researchers and scientists in the field of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach t...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the field of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, experience-driven insights into the safe handling of 3-(Piperazin-1-yl)aniline, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.

Understanding the Hazard Profile

3-(Piperazin-1-yl)aniline is an aromatic amine containing a piperazine moiety. While comprehensive toxicological data for this specific molecule may be limited, the known hazards of structurally related compounds, such as other aromatic amines and piperazine derivatives, provide a strong basis for a cautious approach. The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : A safety data sheet for 3-(Piperazin-1-yl)aniline classifies it as harmful if swallowed (Acute toxicity, oral (Category 4))[1].

  • Serious Eye Irritation : The compound is also classified as causing serious eye irritation (Serious eye damage/eye irritation (Category 2))[1].

  • Skin Irritation and Sensitization : Aromatic amines, as a class, are known to cause skin irritation, and some may cause allergic skin reactions[2][3][4].

  • Respiratory Irritation : Vapors or dusts may cause respiratory irritation[3][5].

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative for the safety of all laboratory personnel.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-(Piperazin-1-yl)aniline.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[1][5]. A face shield offers an additional layer of protection for the entire face.
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatPrevents direct skin contact. Studies on aromatic amines show varying breakthrough times for different glove materials; regular glove changes are crucial[6][7]. A lab coat protects the body from incidental contact.
Respiratory Use in a well-ventilated area or with a certified respiratorMinimizes inhalation of dust or vapors, which can cause respiratory tract irritation[3][5]. The need for a respirator should be determined by a formal risk assessment.

Procedural Guidance for Safe Handling and Operations

Adherence to a strict operational workflow is critical to minimizing exposure risk. The following step-by-step procedures are designed to ensure a safe environment when working with 3-(Piperazin-1-yl)aniline.

Pre-Operational Safety Checklist
  • Risk Assessment : Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish control measures[8][9].

  • Ventilation Check : Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.

  • PPE Inspection : Inspect all PPE for signs of damage or contamination before use[2].

  • Emergency Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Donning and Doffing of PPE: A Critical Workflow

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: The prescribed sequence for donning and doffing PPE to minimize contamination risk.

Storage and Handling Protocols

Proper storage is essential to maintain the stability of 3-(Piperazin-1-yl)aniline and prevent accidental release.

  • Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place[1][10]. Keep away from incompatible materials such as strong oxidizing agents and acids[10][11].

  • Handling Practices : Avoid contact with skin and eyes and prevent the inhalation of vapor or mist[1]. Do not eat, drink, or smoke when using this product[1][2].

Emergency and Disposal Plans

A clear and practiced emergency plan is a cornerstone of laboratory safety.

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is vital.

Emergency_Response cluster_exposure Exposure Response cluster_spill Spill Response exposure Exposure Occurs remove Remove Contaminated Clothing exposure->remove rinse Rinse Affected Area (15 min) remove->rinse medical Seek Immediate Medical Attention rinse->medical sds Provide SDS to Medical Personnel medical->sds spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect into a Suitable Container contain->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: A flowchart outlining the immediate steps to take in case of personal exposure or a chemical spill.

First Aid Measures
  • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • If swallowed : Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].

  • If on skin : Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1].

  • If inhaled : Remove the victim to fresh air. In severe cases or if symptoms persist, seek medical attention[1].

Disposal Plan

Chemical waste must be managed in a way that protects both human health and the environment.

  • Waste Classification : Unused 3-(Piperazin-1-yl)aniline and any contaminated materials should be treated as hazardous waste.

  • Disposal Procedure : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][5]. Do not allow the product to enter drains[2].

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is incumbent upon every researcher to consult the most current Safety Data Sheet and institutional safety guidelines before handling any chemical.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • QJ-5728 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • SAFETY DATA SHEET - 3-(1-Piperazinyl)-1,2-benzisothiazole. (2024, December 28). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-(Piperidin-1-ylmethyl)aniline. (2023, September 5). Fisher Scientific.
  • 3-(1-Piperazinyl)-1,2-benzisothiazole SDS, 87691-87-0 Safety Data Sheets. (2019, July 15). ECHEMI.
  • SAFETY DATA SHEET - Piperazine. (2018, January 18). Fisher Scientific.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). AIHAJ, 61(6), 837-41.
  • 3-(1-Piperazinyl)-1,2-benzisothiazole 87691-87-0 wiki. (n.d.). Guidechem.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer.
  • 3-(1-Piperazinyl)-1,2-benzisothiazole. (n.d.). PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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